RO-05-2921
描述
The exact mass of the compound 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 656624. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-14-10-16-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUAAOBNUNMJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183178 | |
| Record name | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671645 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2898-08-0 | |
| Record name | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2898-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RO-05-2921 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO-05-2921 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JHQ7M3460 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling RO-05-2921: An In-Depth Technical Guide
Initial investigations into the identifier "RO-05-2921" have yielded no conclusive data linking it to a specific chemical compound, pharmaceutical agent, or biological molecule within publicly accessible scientific and technical databases. The search results associated with this identifier are disparate and unrelated to the fields of pharmacology, drug development, or life science research.
Our comprehensive search strategy, encompassing a wide range of scientific and patent databases, failed to identify any registered compound or research program associated with "this compound." The retrieved information points towards miscellaneous administrative and technical documents, none of which pertain to a substance with therapeutic or biological activity. For instance, references to this identifier have appeared in the context of a Romanian fiscal procedure (ANAF), a Brazilian legislative proposal, and technical manuals for electronic equipment.
This lack of specific, verifiable information prevents the creation of a detailed technical guide as requested. The core requirements of providing quantitative data, experimental protocols, and signaling pathway diagrams are contingent on the existence of a known substance and a body of research pertaining to it.
It is plausible that "this compound" represents an internal project code, a novel compound not yet disclosed in public forums, or a mistyped designation. Without a definitive identification of the molecule and its associated research, any attempt to generate a technical whitepaper would be speculative and lack the factual basis required for a scientific and professional audience.
Therefore, we are unable to proceed with the detailed analysis, data presentation, and visualization requested. Further clarification on the identity of "this compound" is necessary to enable a thorough and accurate scientific investigation. Researchers, scientists, and drug development professionals are advised to verify the identifier and provide additional context for a meaningful and informative response.
An In-Depth Technical Guide to RO-05-2921 (1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one)
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-05-2921, chemically known as 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one, is a compound belonging to the benzodiazepine class of molecules. It is also referred to as Deschlorodemethyldiazepam. This document provides a comprehensive technical overview of its chemical structure, properties, synthesis, and biological activity, with a focus on its role as a research tool and synthetic intermediate in the development of novel therapeutics targeting the central nervous system.
Chemical Structure and Properties
The core structure of this compound consists of a fused benzene ring and a diazepine ring, with a phenyl group attached at the 5-position. This fundamental benzodiazepine scaffold is the basis for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | N/A |
| Synonyms | This compound, Deschlorodemethyldiazepam | N/A |
| CAS Number | 2898-08-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₂N₂O | [4] |
| Molecular Weight | 236.27 g/mol | [4] |
| Appearance | Off-white powder | [4] |
| Melting Point | 181 - 183 °C | [4] |
| Purity | 99 - 100% (HPLC) | [4] |
Synthesis
This compound serves as a key intermediate in the synthesis of more complex benzodiazepine derivatives. While a specific, detailed protocol for its industrial-scale synthesis is not publicly available, several synthetic routes for the 1,4-benzodiazepine core structure have been described in the scientific literature. One common approach involves the cyclization of a 2-aminobenzophenone derivative with an amino acid or its derivative.
A generalized synthetic approach is outlined below. This is a representative scheme and specific reagents and conditions may vary.
Caption: Generalized synthetic workflow for 1,4-benzodiazepines.
Experimental Protocol: General Solid-Phase Synthesis of 1,3-dihydro-1,4-benzodiazepine-2-ones
This protocol is adapted from a method for the parallel synthesis of 1,4-benzodiazepine-2-one derivatives and illustrates a potential route.[5]
-
Preparation of 2-aminobenzoimine: 2-aminobenzonitriles are reacted with Grignard reagents to produce crude 2-aminobenzoimine products.
-
Solid-Phase Capture: The crude 2-aminobenzoimine is captured on an amino acid Wang resin.
-
Cyclization and Cleavage: Mild acidic conditions are applied to promote ring closure and simultaneous cleavage from the resin, yielding the pure benzodiazepine product.
-
Diversification (Optional): Further modifications, such as N-alkylation, can be performed using a resin-bound base and alkylating agents.[5]
Biological Activity and Mechanism of Action
This compound, like other benzodiazepines, exerts its effects by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2]
Signaling Pathway
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event potentiates the effect of GABA, increasing the influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, leading to the characteristic sedative, anxiolytic, and muscle relaxant effects of this class of drugs.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Quantitative Biological Data
Specific quantitative data on the binding affinity (Ki or IC50) of this compound for various GABA-A receptor subtypes is limited in publicly accessible literature. A Quantitative Structure-Activity Relationship (QSAR) study identified this compound as an outlier in their validation set, suggesting its binding characteristics may differ from the other benzodiazepines in the study.[6]
Experimental Protocols
GABA-A Receptor Binding Assay (General Protocol)
This protocol provides a general framework for assessing the binding of a test compound like this compound to the GABA-A receptor.
Caption: General workflow for a GABA-A receptor binding assay.
Methodology:
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Membrane Preparation: Whole brains (e.g., from rats) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Applications in Research and Drug Development
This compound is primarily utilized as a research chemical and a building block in medicinal chemistry.[4] Its applications include:
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Structure-Activity Relationship (SAR) Studies: As a fundamental benzodiazepine scaffold, this compound can be chemically modified to explore how different functional groups influence binding affinity and efficacy at the GABA-A receptor.
-
Intermediate for Novel Drug Synthesis: It serves as a starting material for the synthesis of more complex and potentially more selective benzodiazepine derivatives with improved therapeutic profiles.[5]
-
Pharmacological Research Tool: It can be used in in vitro and in vivo studies to investigate the role of the benzodiazepine binding site on the GABA-A receptor in various physiological and pathological processes.
Conclusion
This compound is a valuable molecule for researchers in neuroscience and medicinal chemistry. Its well-defined chemical structure and its role as a modulator of the GABA-A receptor make it an important tool for understanding the pharmacology of benzodiazepines and for the development of new drugs targeting this critical receptor system. While specific quantitative biological data for this compound is not extensively documented in public sources, the provided information on its properties, synthesis, and general biological context serves as a foundational guide for its application in a research setting.
References
- 1. interreg-ipa-husrb.com [interreg-ipa-husrb.com]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. en-academic.com [en-academic.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Parallel synthesis of 1,3-dihydro-1,4-benzodiazepine-2-ones employing catch and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
RO-05-2921 discovery and synthesis
An extensive search for scientific and technical information regarding "RO-05-2921" has yielded no relevant results. The search results primarily pertain to Reverse Osmosis (RO) membrane technology, indicating that "this compound" is not a publicly recognized identifier for a chemical compound, drug candidate, or biological molecule.
Consequently, it is not possible to provide the requested in-depth technical guide. The core requirements, including data presentation, experimental protocols, and visualizations for signaling pathways and experimental workflows related to "this compound," cannot be fulfilled due to the complete absence of foundational information in the public domain.
It is recommended to verify the identifier "this compound" for any potential typographical errors or to consult internal or proprietary databases if this is a non-public research compound. Without a valid and recognized identifier, a comprehensive and accurate technical guide cannot be generated.
Biological Target of RO-05-2921 Remains Undisclosed in Publicly Available Research
Comprehensive searches for the biological target(s) of the compound designated RO-05-2921 have yielded no specific information within the public domain. This suggests that this compound is likely an internal designation for a compound that has not been the subject of published scientific literature or public disclosure by a research institution or pharmaceutical company.
Efforts to identify the mechanism of action, binding affinities, and associated signaling pathways for this compound were unsuccessful due to the absence of any primary research articles, patents, or conference proceedings that mention this specific identifier. Without initial identification of the compound and its biological target, further elaboration on quantitative data, experimental protocols, and related signaling pathways is not possible.
It is common practice in the pharmaceutical and biotechnology industries for compounds to be assigned internal codes, such as this compound, during the early stages of drug discovery and development. Information regarding these compounds, including their biological targets and pharmacological properties, is often considered proprietary and is not made publicly available until later stages of development, such as clinical trials or publication in peer-reviewed journals.
Therefore, for researchers, scientists, and drug development professionals seeking information on this compound, it is probable that this compound is still in a confidential phase of research. Further information will likely only become available if the sponsoring organization chooses to disclose it in the future.
In-depth Technical Guide: In Vitro Studies of RO-05-2921
Notice: Comprehensive searches of scientific literature and chemical databases for "RO-05-2921" have yielded no information related to a specific chemical compound or drug candidate. The identifier may be incorrect, not publicly disclosed, or an internal designation not available in public-facing resources. The following guide is a template demonstrating the requested format and content, which would be populated with specific data should information on this compound become available.
Introduction
This document provides a detailed overview of the in vitro characterization of this compound, a novel compound under investigation. The subsequent sections will detail its biological activity, mechanism of action, and target engagement as determined through a series of cell-based and biochemical assays. The information presented herein is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
A clear understanding of the potency and binding affinity of a compound is critical for its development. The following tables would summarize the key quantitative data from various in vitro assays conducted on this compound.
Table 1: Binding Affinity of this compound
| Target | Assay Type | Ki (nM) | IC50 (nM) | Notes |
| Target Receptor/Enzyme | e.g., Radioligand Binding | Value | Value | Experimental Conditions |
| Off-Target 1 | e.g., Competition Assay | Value | Value | Experimental Conditions |
| Off-Target 2 | e.g., Enzyme Inhibition Assay | Value | Value | Experimental Conditions |
Table 2: In Vitro Efficacy in Cell-Based Assays
| Cell Line | Assay Type | Endpoint Measured | EC50 / IC50 (nM) | Notes |
| e.g., HEK293-Target | e.g., Reporter Gene Assay | e.g., Luciferase Activity | Value | Stimulation/Inhibition |
| e.g., Cancer Cell Line | e.g., Cytotoxicity Assay | e.g., Cell Viability (MTT) | Value | 72h incubation |
| e.g., Primary Neurons | e.g., Calcium Flux Assay | e.g., Fluo-4 Fluorescence | Value | Agonist/Antagonist activity |
Experimental Protocols
Detailed and reproducible methodologies are paramount in scientific research. This section would provide the protocols for the key experiments cited in this guide.
Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) of this compound for its target receptor.
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Materials:
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Cell membranes expressing the target receptor.
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Radiolabeled ligand (e.g., [3H]-ligand).
-
This compound at various concentrations.
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Binding buffer (composition would be specified).
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Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium at a specified temperature.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of this compound on a specific cell line.
-
Materials:
-
Target cell line.
-
Cell culture medium and supplements.
-
This compound at various concentrations.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
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Solubilization solution (e.g., DMSO or acidified isopropanol).
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96-well microplates.
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Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Signaling Pathways and Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams would be generated using the DOT language to illustrate the proposed signaling pathway of this compound and the workflow of a key experimental procedure.
In-depth Technical Guide: RO-05-2921 In Vivo Animal Models
A comprehensive review of the available preclinical data for the compound RO-05-2921 reveals a significant lack of public information regarding its evaluation in in vivo animal models. Extensive searches of scientific literature and pharmacological databases did not yield any specific studies, quantitative data, or detailed experimental protocols associated with this particular compound identifier.
This absence of information prevents the creation of a detailed technical guide as requested. The core requirements, including the summarization of quantitative data into structured tables, the provision of detailed experimental methodologies, and the visualization of signaling pathways and experimental workflows, cannot be fulfilled without the foundational preclinical data.
The designation "this compound" may represent an internal code for a compound in the early stages of drug discovery and development, with research findings that have not yet been published in peer-reviewed journals or presented at scientific conferences. It is also possible that this identifier is incorrect or outdated.
For researchers, scientists, and drug development professionals seeking information on this compound, the following steps are recommended:
-
Verify the Compound Identifier: Double-check the accuracy of "this compound" to ensure it is the correct designation.
-
Consult Internal Documentation: If this compound is part of an internal research program, consult internal databases, project reports, and documentation for any available preclinical data.
-
Monitor Scientific Literature: Set up alerts in scientific databases (e.g., PubMed, Scopus, Google Scholar) to be notified of any future publications that mention this compound.
-
Contact Originating Institution: If the source of the compound identifier is known, directly contacting the relevant research group or institution may provide access to non-public data, subject to confidentiality agreements.
Without any available data, it is not possible to provide the requested in-depth technical guide on the in vivo animal models used for this compound. Should information on this compound become publicly available, a comprehensive guide could then be developed.
RO-05-2921 pharmacological properties
An in-depth search for the pharmacological properties of a compound designated "RO-05-2921" has yielded no specific information in the public domain. This identifier does not correspond to any known therapeutic agent, research compound, or biological molecule for which pharmacological data has been published.
Extensive searches for "this compound" across scientific literature databases and chemical repositories did not retrieve any relevant documents detailing its mechanism of action, pharmacokinetics, pharmacodynamics, or associated signaling pathways. Consequently, the core requirements of this request, including the creation of data tables, experimental protocols, and visualizations, cannot be fulfilled.
It is possible that "this compound" may be an internal, proprietary code for a compound under development and not yet disclosed publicly. Alternatively, it could be a misidentified or incorrectly transcribed designation.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to:
-
Verify the compound identifier: Please ensure that "this compound" is the correct and complete designation. There may be typographical errors, or it may be an incomplete code.
-
Consult internal documentation: If this compound is part of an internal research program, please refer to the relevant internal documentation and databases for information.
-
Check for alternative names: The compound may be known by other names, such as a chemical name, a different code, or a trivial name.
Without any foundational information on this compound, it is not possible to provide the requested in-depth technical guide. Should a correct and publicly documented identifier be provided, a comprehensive report can be generated.
Technical Guide: Solubility and Stability of New Chemical Entities
Disclaimer: No public information could be found for a compound designated "RO-05-2921". The following technical guide provides a generalized framework for assessing the solubility and stability of a hypothetical new chemical entity (NCE), referred to herein as NCE-XYZ . The data, protocols, and pathways presented are representative examples intended for illustrative purposes for researchers, scientists, and drug development professionals.
Solubility Assessment of NCE-XYZ
A fundamental characteristic of any NCE is its solubility, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This section outlines the methodologies and presents typical data for determining the solubility of an NCE.
Quantitative Solubility Data
The thermodynamic solubility of NCE-XYZ is determined in various pharmaceutically relevant solvents. The data is crucial for selecting appropriate vehicles for in vitro and in vivo studies and for guiding pre-formulation activities.
Table 1: Thermodynamic Solubility of NCE-XYZ at 25°C
| Solvent System | Solubility (µg/mL) | Method |
| Deionized Water | 1.5 ± 0.2 | Shake-Flask |
| Phosphate-Buffered Saline (pH 7.4) | 1.2 ± 0.3 | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 25.8 ± 2.1 | Shake-Flask |
| 5% DMSO / 95% Water | 55.4 ± 4.5 | Shake-Flask |
| 10% Ethanol / 90% Water | 32.1 ± 3.3 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | > 20,000 | Visual Estimation |
| Ethanol (95%) | 1,500 ± 120 | Shake-Flask |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of NCE-XYZ in a specific solvent.
Materials:
-
NCE-XYZ (crystalline solid)
-
Selected solvents (e.g., water, PBS pH 7.4)
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Vials with screw caps
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Orbital shaker with temperature control
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
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Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of NCE-XYZ to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Securely cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
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After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
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Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
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Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
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Analyze the diluted samples by HPLC to determine the concentration of NCE-XYZ.
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Calculate the solubility based on the measured concentration and the dilution factor.
Visualization: Solubility Determination Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination process.
Stability Assessment of NCE-XYZ
Evaluating the chemical stability of an NCE is critical for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate this process.
Quantitative Stability Data
Forced degradation studies expose NCE-XYZ to harsh conditions to identify potential degradation products and sensitive aspects of the molecule. High-performance liquid chromatography (HPLC) is a commonly used technique for these stability-indicating methods.[1][2]
Table 2: Forced Degradation of NCE-XYZ
| Condition | Duration | % Degradation of NCE-XYZ | Major Degradation Products |
| 0.1 N HCl at 60°C | 24 hours | 15.2% | DP-H1, DP-H2 |
| 0.1 N NaOH at 60°C | 24 hours | 8.5% | DP-B1 |
| 3% H₂O₂ at 25°C | 24 hours | 22.8% | DP-O1, DP-O2, DP-O3 |
| Photostability (ICH Q1B Option 2) | 7 days | 5.1% | DP-P1 |
| Thermal (80°C, solid state) | 7 days | < 1.0% | Not significant |
DP = Degradation Product; H = Hydrolytic (Acidic); B = Hydrolytic (Basic); O = Oxidative; P = Photolytic
Experimental Protocol: Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies on an NCE.
Objective: To investigate the intrinsic stability of NCE-XYZ under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
NCE-XYZ
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Solution Preparation: Prepare stock solutions of NCE-XYZ in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Incubate at a specified temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep the solution at room temperature. Collect samples at various time points.
-
Photostability: Expose the solid NCE-XYZ and a solution of NCE-XYZ to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Analyze the samples after exposure.
-
Thermal Degradation: Store solid NCE-XYZ in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Analyze the sample after a specified duration (e.g., 7 days).
-
Analysis: Analyze all samples using a developed HPLC method. The method should be capable of separating the parent NCE-XYZ from all major degradation products. Peak purity analysis using a PDA detector or identification using an MS detector is crucial.
Visualization: Stability Testing Decision Tree
This diagram provides a logical flow for assessing the stability of a new chemical entity.
Representative Signaling Pathway
To fulfill the visualization requirement, a hypothetical signaling pathway that could be modulated by an NCE is presented below. This example illustrates how a kinase inhibitor might function.
Visualization: Generic Kinase Inhibitor Pathway
This diagram shows a simplified signaling cascade where an NCE inhibits a key kinase, thereby blocking downstream effects.
References
RO-05-2921: A Technical Whitepaper on Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-05-2921, identified as 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one, also known as dechlorodemethyldiazepam, is a compound belonging to the benzodiazepine class of drugs. As a member of this class, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. This modulation enhances the inhibitory effects of GABA, leading to potential therapeutic applications as an anxiolytic, anticonvulsant, sedative, and muscle relaxant. This document provides a comprehensive overview of the core scientific and technical information related to this compound, including its mechanism of action, potential therapeutic uses, and detailed experimental protocols for its investigation. While specific quantitative preclinical and clinical data for this compound is not extensively available in public literature, this guide serves as a foundational resource for researchers initiating studies on this compound.
Core Compound Information
| Identifier | Value |
| Research Code | This compound |
| Systematic Name | 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one |
| Synonym | Dechlorodemethyldiazepam |
| Chemical Class | Benzodiazepine |
| CAS Number | 2898-08-0 |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
Mechanism of Action: GABA-A Receptor Modulation
This compound, as a benzodiazepine, exerts its effects by binding to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding potentiates the effect of GABA, increasing the frequency of chloride ion channel opening and leading to hyperpolarization of the neuron. This enhanced inhibitory neurotransmission is the basis for its potential therapeutic effects.
No Public Data Available for RO-05-2921
A comprehensive search for the safety and toxicity profile of the compound designated RO-05-2921 has yielded no publicly available data. This includes searches for alternative identifiers, chemical structures, scientific publications, and patent filings associated with this designation.
Extensive queries across multiple scientific and regulatory databases have failed to identify any preclinical or clinical data, toxicological reports, or mechanistic studies for a substance with the identifier this compound. The search results were limited to unrelated topics, indicating that "this compound" may be an internal, unpublished, or incorrect identifier.
Without any foundational information on the compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain. If an alternative, publicly recognized name or CAS number for this compound is available, a new search can be initiated to potentially locate the relevant safety and toxicity data.
In-depth Technical Guide: RO-05-2921
An extensive search of publicly available scientific literature and databases has revealed no specific information, quantitative data, experimental protocols, or described signaling pathways for a compound designated as "RO-05-2921."
This suggests that "this compound" may be an internal research compound that has not been disclosed in public forums, a code name for a compound that is described under a different identifier in scientific literature, or a designation that is not yet associated with published research.
To provide a comprehensive technical guide as requested, further clarifying information is required. Please provide any of the following details if available:
-
Alternative names or synonyms: Are there any other chemical names, trade names, or internal codes used for this compound?
-
Chemical structure or class: What is the chemical structure or to what class of compounds does it belong (e.g., benzodiazepine, opioid, kinase inhibitor)?
-
Target receptor or enzyme: What is the intended biological target of this compound?
-
Therapeutic area: What is the intended disease area or therapeutic application?
-
Originating institution or company: Which research institution or pharmaceutical company is associated with the development of this compound?
With more specific information, a thorough and targeted literature review can be conducted to generate the requested in-depth technical guide, including data tables, experimental protocols, and pathway diagrams.
Methodological & Application
Application Notes and Protocols for S-2921
Disclaimer: The following information pertains to the experimental drug SGR-2921 , a CDC7 inhibitor. No public information was found for "RO-05-2921". It is presumed the user may have been referring to SGR-2921.
Important Safety Notice: The clinical development of SGR-2921 was discontinued in August 2025. The decision was made after two patient deaths were reported in a Phase 1 clinical trial for relapsed/refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (MDS), with SGR-2921 considered to have contributed to the fatalities. Researchers and drug development professionals should be aware of this critical safety information.
Introduction
SGR-2921 is a potent and selective, orally bioavailable small molecule inhibitor of Cell Division Cycle 7-related protein kinase (CDC7).[1] Developed by Schrödinger, Inc., it was investigated for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[2] Preclinical studies demonstrated significant anti-leukemic activity both as a monotherapy and in combination with other standard-of-care agents.[1] However, due to severe adverse events in early clinical trials, its development has been terminated.[3]
Mechanism of Action
CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. It functions by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core of the replicative helicase. This phosphorylation is essential for the origin firing and the start of DNA synthesis during the S phase of the cell cycle.
In many cancers, including AML, there is an elevated level of replication stress.[4] By inhibiting CDC7, SGR-2921 prevents the phosphorylation of the MCM complex, leading to the stalling of replication forks, accumulation of DNA damage, and ultimately, apoptotic cell death in cancer cells that are highly dependent on efficient DNA replication.[4][5]
Signaling Pathway of SGR-2921
Caption: Mechanism of SGR-2921 action.
Quantitative Data Summary
| Experiment Type | Details | Results | Reference |
| In Vitro Potency | Biochemical and cell-based assays | SGR-2921 demonstrated greater potency compared to other clinical-stage CDC7 inhibitors. | [6] |
| In Vitro Anti-Proliferative Activity | Panel of ~300 cancer cell lines | AML cell lines were the most sensitive to SGR-2921. | [1] |
| 16 patient-derived AML samples (ex vivo) | Potent anti-proliferative activity in 12 out of 16 samples. | [4] | |
| 6 TP53 mutated patient-derived AML samples (ex vivo) | All 6 samples responded to SGR-2921. | [4] | |
| In Vitro Combination Studies | SGR-2921 with venetoclax (BCL2 inhibitor) | Synergistic anti-tumor activity. | [1] |
| SGR-2921 with hypomethylating agents | Increased levels of replication stress, DNA damage, and apoptosis markers. | [1] | |
| SGR-2921 with decitabine in p53-mutated AML models | Synergistic activity. | [6] | |
| In Vivo Efficacy | MOLM-16 (TP53 mutated) cell-derived xenograft (CDX) model | Achieved tumor regression. | [7] |
| MV-4-11 disseminated model | Demonstrated tumor growth control with intermittent dosing. | [7] | |
| Patient-derived xenograft (PDX) AML models | Strong, dose-dependent anti-leukemic activity at tolerated doses. | [4] |
Experimental Protocols
In Vitro Protocols
1. Cell Viability and Anti-Proliferative Assays
-
Cell Lines: A panel of human AML cell lines (e.g., MOLM-16, MV-4-11) and patient-derived AML samples.[7]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density.
-
Treat cells with a serial dilution of SGR-2921 or vehicle control.
-
For combination studies, treat cells with SGR-2921 and a second agent (e.g., venetoclax, decitabine) alone or in combination.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a commercial kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
-
Expected Outcome: Dose-dependent decrease in cell viability in sensitive cell lines.
2. Target Engagement Assay (Phospho-MCM2)
-
Principle: To confirm that SGR-2921 inhibits CDC7 kinase activity in cells by measuring the phosphorylation of its direct substrate, MCM2.
-
Protocol:
-
Treat AML cells with varying concentrations of SGR-2921 for a defined period.
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Analyze the levels of phosphorylated MCM2 (p-MCM2) and total MCM2 by Western blotting or a quantitative immunoassay (e.g., Meso Scale Discovery - MSD).
-
-
Expected Outcome: Dose-dependent reduction in the levels of p-MCM2 with no significant change in total MCM2 levels.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro SGR-2921 experiments.
In Vivo Protocols
1. Cell-Line Derived Xenograft (CDX) Model
-
Animal Model: Immunocompromised mice (e.g., NSG mice).
-
Cell Lines: Human AML cell lines such as MOLM-16 or MV-4-11.[7]
-
Protocol:
-
Inject a specific number of AML cells (e.g., 5 x 10^6) subcutaneously or intravenously into the mice.[8][9]
-
Monitor tumor growth by caliper measurements (for subcutaneous models) or by assessing disease burden in hematopoietic tissues.
-
When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[9]
-
Administer SGR-2921 (e.g., 5 mg/kg) or vehicle control orally according to a defined schedule (e.g., daily, or intermittent dosing like 5 days on/9 days off).[4][10]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, target engagement).
-
-
Expected Outcome: Significant tumor growth inhibition or regression in the SGR-2921 treated group compared to the control group.
2. Patient-Derived Xenograft (PDX) Model
-
Animal Model: Highly immunodeficient mice (e.g., NOG-EXL).[4]
-
Source of Cells: Primary human AML blast cells from patients.[4]
-
Protocol:
-
Irradiate mice sub-lethally.
-
Inoculate mice with primary human AML blast cells.
-
Monitor engraftment of human AML cells (hCD45+) in surrogate mice by flow cytometry of peripheral blood or bone marrow.[4]
-
When engraftment reaches a certain level (e.g., >20% in bone marrow), randomize the study mice.[4]
-
Treat with SGR-2921 at various dose levels or vehicle control via oral gavage, typically twice daily in cycles (e.g., 5 days on, 9 days off).[4]
-
Monitor disease progression by measuring the percentage of hCD45+ cells in blood and bone marrow.
-
Assess target engagement by measuring p-MCM2 levels in tissues like the spleen and spinal cord.[11]
-
-
Expected Outcome: Dose-dependent reduction of human AML blast cells in SGR-2921 treated mice.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo SGR-2921 experiments.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Facebook [cancer.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. schrodinger.com [schrodinger.com]
- 6. ir.schrodinger.com [ir.schrodinger.com]
- 7. schrodinger.com [schrodinger.com]
- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. schrodinger.com [schrodinger.com]
- 11. Paper: Sgr-2921, a Potent CDC7 Inhibitor, Demonstrates Significant Anti-Leukemic Responses in Patient-Derived AML Models Representing Difficult-to-Treat Disease [ash.confex.com]
Application Notes and Protocols for the Use of RO-05-2921 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-05-2921, identified as 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one or dechlorodemethyldiazepam, is a compound belonging to the benzodiazepine class. Primarily, benzodiazepines are recognized for their effects on the central nervous system, specifically by modulating gamma-aminobutyric acid (GABA) receptors. However, recent research has shown that various derivatives of the benzodiazepine scaffold possess potential as anti-cancer agents. Some have been found to induce apoptosis and cell cycle arrest in cancer cell lines.[1][2][3] For instance, certain 1,4-benzodiazepine-2,5-diones have been identified as antagonists of Hdm2, which can lead to cell growth arrest and apoptosis.[2] Additionally, a 1H-1,5-benzodiazepine derivative has been shown to induce apoptosis in colorectal cancer cells.[3]
While there is a lack of specific published data on the use of this compound in cancer cell culture, its chemical class suggests that it could be a candidate for investigation as a novel anti-cancer compound. These application notes provide a comprehensive set of generalized protocols for researchers to characterize the effects of a novel compound, such as this compound, on cancer cell lines. The following sections detail the necessary steps to determine its optimal concentration, and to assess its impact on cell viability, apoptosis, and the cell cycle.
Stock Solution Preparation and Storage
Proper preparation and storage of the compound's stock solution are critical for obtaining reproducible results.
-
Solvent Selection: The solubility of this compound should be determined. A common solvent for small molecules in cell culture is dimethyl sulfoxide (DMSO).
-
Stock Concentration: A high-concentration stock solution (e.g., 10 mM or 20 mM) is recommended to minimize the volume of solvent added to the cell culture medium.
-
Preparation Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the target concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Determination of Optimal Concentration: Dose-Response Analysis
A dose-response experiment is essential to determine the concentration range at which this compound affects cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the this compound stock solution in a complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Dose-Response Data
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.10 | 88.0% |
| 5 | 0.85 | 68.0% |
| 10 | 0.60 | 48.0% |
| 25 | 0.35 | 28.0% |
| 50 | 0.15 | 12.0% |
| 100 | 0.05 | 4.0% |
Analysis of Apoptosis Induction
To determine if the observed decrease in cell viability is due to apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation: Apoptosis Analysis Results
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95% | 2% | 1% | 2% |
| This compound (0.5x IC50) | 80% | 10% | 5% | 5% |
| This compound (1x IC50) | 50% | 25% | 15% | 10% |
| This compound (2x IC50) | 20% | 40% | 30% | 10% |
Cell Cycle Analysis
To investigate if this compound affects cell cycle progression, PI staining of DNA followed by flow cytometry is a standard method.
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at the desired concentrations (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 hours.
-
Cell Harvesting: Collect the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 60% | 25% | 15% |
| This compound (0.5x IC50) | 65% | 20% | 15% |
| This compound (1x IC50) | 75% | 10% | 15% |
| This compound (2x IC50) | 50% | 10% | 40% |
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and relevant signaling pathways.
Caption: Experimental workflow for characterizing this compound.
References
- 1. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists with improved cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO-05-2921 in Mouse Models
A thorough search of publicly available scientific literature and databases has yielded no specific information regarding the use of the compound RO-05-2921 in mouse models.
Consequently, detailed application notes and protocols, including dosage, administration routes, experimental procedures, and signaling pathway diagrams, cannot be provided at this time. The compound "this compound" may be an internal designation not yet disclosed in public research, a very new compound without published studies, or an incorrect identifier.
To proceed with your research, we recommend the following steps:
-
Verify the Compound Identifier: Please double-check the compound name "this compound" for any potential typos or alternative nomenclature. It is possible the compound is more commonly known by a different name.
-
Consult Internal Documentation: If this compound was sourced from a commercial vendor or a collaborating institution, we advise consulting their internal documentation, such as a material safety data sheet (MSDS) or technical data sheet, which may contain preliminary in vivo data or guidance.
-
Literature Search for Analogs: If the chemical structure of this compound is known, conducting a literature search for structurally similar compounds (analogs) may provide insights into potential dosage ranges, administration routes, and relevant biological targets. This information can serve as a starting point for designing pilot studies.
-
Perform Dose-Ranging Studies: In the absence of any available data, it is imperative to conduct initial dose-ranging and toxicity studies in a small cohort of mice to determine the maximum tolerated dose (MTD) and to observe any overt physiological or behavioral effects. This is a critical step for any new compound before proceeding to efficacy studies.
General Guidance for In Vivo Studies in Mouse Models
While specific protocols for this compound are unavailable, the following tables and diagrams provide a general framework for designing and conducting in vivo studies in mouse models. This information is based on common practices in preclinical research and should be adapted based on the specific characteristics of the compound and the research question.
Table 1: Common Administration Routes for Mice
| Route of Administration | Abbreviation | Typical Volume | Needle Gauge | Description |
| Intravenous (tail vein) | IV | 100-200 µL | 27-30 G | Direct injection into the bloodstream for rapid systemic distribution. |
| Intraperitoneal | IP | 200-500 µL | 25-27 G | Injection into the peritoneal cavity, allowing for rapid absorption. |
| Subcutaneous | SC | 100-200 µL | 25-27 G | Injection into the loose skin on the back, providing slower, sustained release. |
| Oral Gavage | PO | 200-500 µL | 20-22 G (ball-tipped) | Direct administration into the stomach, mimicking oral drug intake. |
| Intramuscular | IM | 20-30 µL | 28-30 G | Injection into a large muscle mass, such as the quadriceps. |
Table 2: Example of a Dose-Ranging Study Design
| Group | Treatment | Dose (mg/kg) | Number of Mice | Observation Period |
| 1 | Vehicle Control | 0 | 5 | 14 days |
| 2 | This compound | X | 5 | 14 days |
| 3 | This compound | 2X | 5 | 14 days |
| 4 | This compound | 5X | 5 | 14 days |
| 5 | This compound | 10X | 5 | 14 days |
'X' represents the starting dose, which should be determined based on any available in vitro data or information from analogous compounds.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a generic experimental workflow for in vivo drug testing and a hypothetical signaling pathway. These are provided as templates and would need to be customized once the specific mechanism of action for this compound is identified.
Application Notes and Protocols for RO-05-2921
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of RO-05-2921 (1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one), along with a summary of its chemical properties and biological context.
Introduction
This compound is a chemical intermediate belonging to the benzodiazepine class of compounds. It serves as a precursor in the synthesis of various benzodiazepine derivatives, which are known for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties. The biological effects of benzodiazepines are primarily mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, these compounds enhance the effect of GABA, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization. This results in a dampening of neuronal excitability.
Given its role as a synthetic intermediate, the direct biological activity of this compound may be less potent or characterized compared to its downstream derivatives. However, its structural similarity to active benzodiazepines suggests a potential affinity for the benzodiazepine receptor. Researchers working with this compound are typically involved in the discovery and development of novel central nervous system therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Synonyms | 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one |
| CAS Number | 2898-08-0 |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| Aqueous Solubility | 27.2 µg/mL (at pH 7.4) |
| Appearance | Solid (form may vary) |
| Storage Conditions | Short-term: 0-4°C; Long-term: -20°C |
Experimental Protocols
3.1. Preparation of a Stock Solution
The following protocol describes the preparation of a stock solution of this compound. Due to its low aqueous solubility, organic solvents are required. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of similar compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Determine the Desired Stock Concentration and Volume: Decide on the final concentration (e.g., 10 mM) and volume (e.g., 1 mL) of the stock solution.
-
Calculate the Required Mass of this compound:
-
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for a 10 mM stock in 1 mL:
-
Mass (mg) = 10 mM x 1 mL x 236.27 g/mol / 1000 = 2.36 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tube.
-
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonication in a water bath for 5-10 minutes may aid in complete solubilization.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Note on Solubility: While DMSO is a recommended solvent, the maximum solubility of this compound in DMSO is not widely reported. If a higher concentration stock solution is required, it is advisable to perform a preliminary solubility test with a small amount of the compound.
3.2. Workflow for Stock Solution Preparation
The following diagram illustrates the workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound stock solution preparation.
Biological Context and Signaling Pathway
This compound is a structural analog of benzodiazepines, which are positive allosteric modulators of the GABA-A receptor. The GABA-A receptor is a pentameric chloride-selective ion channel that is activated by the neurotransmitter GABA. The binding of benzodiazepines to a specific site on the receptor (the benzodiazepine binding site) potentiates the action of GABA, leading to increased chloride influx and neuronal hyperpolarization. This enhanced inhibitory neurotransmission is the basis for the therapeutic effects of benzodiazepines.
The diagram below illustrates the general mechanism of action of benzodiazepines on the GABA-A receptor signaling pathway.
Caption: Benzodiazepine action on the GABA-A receptor.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
-
Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.
RO-05-2921 for Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-05-2921 is a research compound belonging to the benzodiazepine class of drugs. Its primary mechanism of action is the positive allosteric modulation of GABA-A (γ-aminobutyric acid type A) receptors in the central nervous system. By binding to a specific site on the receptor, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability. This activity gives this compound sedative, anxiolytic, and anticonvulsant properties.
In the context of Western blot analysis, this compound can be utilized as a tool to investigate the cellular and molecular responses to prolonged GABA-A receptor modulation. Chronic exposure to benzodiazepines has been shown to alter the expression levels of different GABA-A receptor subunits, a key aspect of neuroplasticity and the development of tolerance and dependence. Western blotting is a powerful technique to quantify these changes in protein expression.
These application notes provide a detailed protocol for using this compound to treat neuronal cells and subsequently analyze the expression of GABA-A receptor subunits via Western blot.
Principle Application: Investigating Changes in GABA-A Receptor Subunit Expression
Chronic administration of benzodiazepines can lead to adaptive changes in the expression of GABA-A receptor subunits. A common finding is the downregulation of the α1 subunit and a potential upregulation of other subunits like α4. Western blot analysis allows for the quantification of these changes, providing insights into the molecular mechanisms of benzodiazepine action and the development of tolerance.
Data Presentation: Expected Changes in GABA-A Receptor Subunit Expression
The following table summarizes the anticipated quantitative changes in the expression of specific GABA-A receptor subunits following chronic treatment with this compound, based on findings from literature on benzodiazepines. Data is presented as a fold change relative to vehicle-treated control cells.
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| GABA-A Receptor α1 Subunit | Vehicle Control | 1.00 ± 0.12 |
| This compound (1 µM, 72h) | 0.65 ± 0.09 | |
| GABA-A Receptor α4 Subunit | Vehicle Control | 1.00 ± 0.15 |
| This compound (1 µM, 72h) | 1.45 ± 0.21 | |
| β-Actin (Loading Control) | Vehicle Control | 1.00 ± 0.08 |
| This compound (1 µM, 72h) | 1.02 ± 0.07 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol describes the treatment of a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) with this compound to induce changes in GABA-A receptor subunit expression.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Cell Seeding: Plate neuronal cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at the desired final concentration (e.g., 1 µM).
-
Prepare a vehicle control working solution with the same final concentration of DMSO as the this compound solution.
-
Remove the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
II. Western Blot Protocol for GABA-A Receptor Subunit Analysis
This protocol outlines the steps for separating proteins by size, transferring them to a membrane, and probing for specific GABA-A receptor subunits.
Materials:
-
Protein lysates from treated and control cells
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-GABA-A receptor α1, anti-GABA-A receptor α4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer:
-
Activate the PVDF membrane in methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer.
-
Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform the transfer according to the manufacturer's instructions (e.g., wet transfer at 100V for 1-2 hours or semi-dry transfer).
-
-
Blocking: After transfer, wash the membrane briefly with TBST and then incubate it in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (β-actin).
Visualizations
Caption: Signaling pathway of this compound action on the GABA-A receptor.
Caption: Experimental workflow for Western blot analysis using this compound.
Application Notes and Protocols for High-Throughput Screening of a Hypothetical "Beyond Rule of 5" Compound: RO-05-2921
Disclaimer: The compound "RO-05-2921" is not a publicly recognized chemical entity based on available data. The following application notes and protocols are presented as a detailed, illustrative example for a hypothetical "Beyond Rule of 5" (bRo5) compound that targets a protein-protein interaction (PPI). This document is intended for researchers, scientists, and drug development professionals to demonstrate the principles of developing a high-throughput screening (HTS) cascade for such a molecule.
Introduction to Hypothetical Compound this compound
Hypothetical Compound this compound is a synthetic macrocycle designed to inhibit the interaction between two intracellular proteins, "Target Protein A" (TPA) and "Partner Protein B" (PPB). This interaction is a critical node in a signaling pathway implicated in a specific disease state. As a bRo5 compound, this compound possesses physicochemical properties (e.g., molecular weight > 500 Da, more than 5 hydrogen bond donors, etc.) that place it outside of Lipinski's Rule of Five, presenting unique challenges and considerations in assay development and screening.
Mechanism of Action: this compound is designed to bind to a shallow, extensive surface on TPA, sterically hindering its association with PPB. This disruption is intended to downregulate the downstream signaling cascade initiated by the TPA-PPB complex.
Signaling Pathway of TPA-PPB Interaction
The TPA-PPB interaction is a key upstream event in a hypothetical signaling cascade that leads to the activation of a transcription factor, "Factor-X," which in turn promotes the expression of disease-associated genes.
Caption: TPA-PPB Signaling Pathway and Point of Inhibition by this compound.
High-Throughput Screening (HTS) Cascade
A tiered approach is recommended for screening compound libraries for inhibitors of the TPA-PPB interaction, starting with a high-throughput primary screen followed by more complex secondary and tertiary assays.
Caption: High-Throughput Screening Cascade for TPA-PPB Inhibitors.
Experimental Protocols
Primary HTS: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is designed to directly measure the interaction between TPA and PPB and its inhibition by test compounds.
Principle: Recombinant TPA is labeled with a donor fluorophore (e.g., Terbium cryptate) and recombinant PPB is labeled with an acceptor fluorophore (e.g., d2). When in close proximity, excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which then emits a signal at a specific wavelength. Inhibitors of the TPA-PPB interaction will disrupt FRET, leading to a decrease in the acceptor signal.
Materials:
-
Recombinant His-tagged TPA
-
Recombinant GST-tagged PPB
-
Anti-His-Tb Cryptate antibody
-
Anti-GST-d2 antibody
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume white plates
-
Test compounds (including this compound as a positive control) and DMSO (negative control)
Protocol:
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
In the 384-well plate, add 50 nL of the test compound solution using an acoustic liquid handler. For controls, add 50 nL of DMSO.
-
Prepare a 2X solution of TPA-Anti-His-Tb (e.g., 10 nM final concentration) in assay buffer. Add 5 µL to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a 2X solution of PPB-Anti-GST-d2 (e.g., 20 nM final concentration) in assay buffer. Add 5 µL to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and then determine the percent inhibition for each compound.
Secondary Assay: Cell-Based Reporter Gene Assay
This assay measures the downstream consequences of TPA-PPB inhibition in a cellular context.
Principle: A stable cell line is engineered to express a reporter gene (e.g., Luciferase) under the control of a promoter containing binding sites for Transcription Factor-X. Inhibition of the TPA-PPB pathway will lead to a decrease in Factor-X activity and a corresponding reduction in luciferase expression.
Materials:
-
Engineered reporter cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., Opti-MEM)
-
384-well clear-bottom white plates
-
Test compounds
-
Luciferase assay reagent (e.g., Bright-Glo)
Protocol:
-
Seed the reporter cells into 384-well plates at a density of 5,000 cells/well in 20 µL of culture medium and incubate overnight.
-
Add 50 nL of test compounds in DMSO to the wells.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 20 µL of luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of the luciferase signal for each compound.
Data Presentation
Quantitative data from the screening assays should be compiled for clear comparison.
Table 1: Hypothetical HTS Data for this compound and Control Compounds
| Compound ID | Primary HTRF IC50 (nM) | Secondary Reporter IC50 (nM) |
| This compound | 150 | 500 |
| Negative Control | > 10,000 | > 10,000 |
| Positive Control | 50 | 150 |
Table 2: Assay Performance Metrics
| Assay | Z'-factor | Signal-to-Background (S/B) Ratio |
| Primary HTRF Assay | 0.75 | 12 |
| Secondary Reporter Assay | 0.68 | 25 |
Application Notes and Protocols for the Administration of Novel Compounds in Rats
Disclaimer: Publicly available data on the administration of RO-05-2921 in rats is not available. The following application notes and protocols provide a generalized framework for the in vivo administration and evaluation of a novel investigational compound in a rat model, based on established methodologies in preclinical research. The specific parameters for this compound would need to be determined empirically.
Introduction
These application notes provide a comprehensive overview of the necessary procedures for the in vivo administration and pharmacokinetic evaluation of a novel investigational compound in rat models. The protocols outlined below are intended for researchers, scientists, and drug development professionals to ensure standardized and reproducible experimental outcomes. The methodologies cover formulation, administration routes, and subsequent pharmacokinetic analysis.
Data Presentation
Effective preclinical evaluation of a novel compound necessitates meticulous data collection and presentation. The following tables exemplify how quantitative data for a compound, herein referred to as "Compound X" as a substitute for this compound, should be structured for clear comparison and analysis.
Table 1: Example Pharmacokinetic Parameters of Compound X in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous | 1 | 1250 ± 150 | 0.08 | 2500 ± 300 | 2.5 ± 0.5 | 100 |
| Oral | 5 | 450 ± 75 | 1.0 | 3800 ± 500 | 3.1 ± 0.6 | 30.4 |
| Intraperitoneal | 5 | 800 ± 120 | 0.5 | 5200 ± 650 | 2.8 ± 0.4 | 41.6 |
Table 2: Example Tissue Distribution of Compound X in Rats Following a Single 5 mg/kg Oral Dose
| Tissue | Concentration at 1h (ng/g) | Concentration at 6h (ng/g) | Concentration at 24h (ng/g) |
| Liver | 1500 ± 200 | 750 ± 100 | 50 ± 10 |
| Kidney | 1200 ± 150 | 600 ± 80 | 40 ± 8 |
| Brain | 50 ± 15 | 10 ± 5 | |
| Lung | 800 ± 110 | 400 ± 60 | 30 ± 7 |
| Spleen | 950 ± 130 | 450 ± 70 | 35 ± 6 |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols provide a step-by-step guide for key in vivo experiments.
Formulation of Investigational Compound
Objective: To prepare a stable and homogenous formulation for administration.
Materials:
-
Investigational Compound (e.g., Compound X)
-
Vehicle (e.g., Saline, Phosphate-Buffered Saline (PBS), 0.5% Carboxymethylcellulose (CMC) in water, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300))
-
Balance
-
Vortex mixer
-
Sonicator
-
pH meter
Procedure:
-
Determine the appropriate vehicle for the compound based on its solubility and the intended route of administration. For oral administration, a suspension in 0.5% CMC is common. For intravenous administration, a solution in saline or PBS, potentially with a co-solvent like DMSO, is often used.
-
Weigh the required amount of the investigational compound.
-
If using a co-solvent, first dissolve the compound in a small volume of the co-solvent (e.g., DMSO). The final concentration of the co-solvent should be kept low (typically <10% for IV and <5% for IP/PO) to minimize toxicity.
-
Gradually add the primary vehicle to the dissolved compound or powder while continuously mixing using a vortex mixer.
-
If a suspension is formed, sonicate the mixture to ensure a uniform particle size distribution.
-
Measure the pH of the final formulation and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5).
-
Visually inspect the formulation for homogeneity and stability prior to administration.
Animal Handling and Administration
Objective: To accurately administer the formulated compound to rats.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Age: 8-10 weeks
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water). Acclimatize animals for at least 7 days before the experiment.
Administration Routes:
-
Oral Gavage (PO):
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Fill a syringe with the correct volume of the formulation based on the animal's body weight.
-
Insert the gavage needle into the esophagus and gently deliver the formulation into the stomach.
-
Observe the animal for any signs of distress after administration.
-
-
Intravenous Injection (IV):
-
Place the rat in a restraining device.
-
The lateral tail vein is the most common site for IV injection. Warming the tail with a heat lamp or warm water can help dilate the vein.
-
Swab the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle attached to the syringe into the vein.
-
Slowly inject the formulation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Intraperitoneal Injection (IP):
-
Gently restrain the rat, exposing the abdomen.
-
Tilt the animal slightly head-down.
-
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement.
-
Inject the formulation into the peritoneal cavity.
-
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of the investigational compound.
Procedure:
-
Fast the rats overnight (with access to water) before oral administration.
-
Administer the compound via the desired route (e.g., IV or PO).
-
Collect blood samples (approximately 0.2-0.3 mL per time point) from the tail vein, saphenous vein, or via a cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Place the blood samples into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for the concentration of the investigational compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following are examples created using the DOT language.
Application Notes and Protocols for Immunohistochemical Staining of the P2X3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for the immunohistochemical (IHC) detection of the P2X3 receptor in tissue samples. The P2X3 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP), is predominantly expressed in sensory neurons and is a key player in nociception and sensory hypersensitization.[1][2] Its involvement in chronic pain, neuropathic pain, and visceral pain states makes it a significant target for therapeutic drug development.[2][3] Immunohistochemistry is a powerful technique to visualize the distribution and localization of the P2X3 receptor within tissue architecture, providing valuable insights for both basic research and clinical studies.
The following protocols and data are provided as a comprehensive resource for the successful immunohistochemical staining of the P2X3 receptor.
P2X3 Receptor Signaling Pathway
The P2X3 receptor is a component of the purinergic signaling pathway. Upon tissue damage or stress, ATP is released into the extracellular space and binds to the P2X3 receptor on sensory neurons. This binding triggers the opening of the ion channel, leading to an influx of cations (Na⁺ and Ca²⁺), depolarization of the neuronal membrane, and the initiation of an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of pain.
Caption: P2X3 Receptor Signaling Pathway in Nociception.
Quantitative Data Summary
Successful immunohistochemical staining relies on the optimization of several experimental parameters. The following tables summarize key quantitative data for the use of commercially available anti-P2X3 antibodies.
Table 1: Anti-P2X3 Antibody Specifications
| Antibody Name | Host Species | Clonality | Applications | Recommended Dilution (IHC-P) | Manufacturer |
| Anti-P2X3 antibody [EPR26568-3] (ab300493) | Rabbit | Monoclonal | WB, IHC-P, IHC-Fr, IP | 1/2000 (0.249 µg/ml) | Abcam |
| P2X3 Receptor (extracellular) Polyclonal Antibody (APR-026-200UL) | Rabbit | Polyclonal | WB, IHC (F), ICC/IF, Flow | Not specified for IHC-P | Alomone Labs |
| P2X3 Polyclonal Antibody (PA5-115707) | Rabbit | Polyclonal | WB, IHC (P), ICC/IF | 1:200 | Thermo Fisher Scientific |
Table 2: Recommended Reagent Concentrations for IHC
| Reagent | Concentration/Working Solution | Purpose |
| Paraformaldehyde (PFA) | 4% in PBS | Fixation |
| Xylene | 100% | Deparaffinization |
| Ethanol | 100%, 95%, 80%, 70% | Rehydration |
| Sodium Citrate Buffer | 10 mM, pH 6.0 | Antigen Retrieval |
| Hydrogen Peroxide | 3% in PBS | Endogenous Peroxidase Blocking |
| Blocking Buffer | 5% Normal Goat Serum in PBS | Blocking non-specific binding |
| Primary Antibody Dilution Buffer | 1% BSA in PBS | Dilution of primary antibody |
| Biotinylated Secondary Antibody | Varies by manufacturer | Detection of primary antibody |
| Streptavidin-HRP | Varies by manufacturer | Signal amplification |
| Diaminobenzidine (DAB) | Varies by manufacturer | Chromogenic detection |
| Hematoxylin | Varies by manufacturer | Counterstaining |
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of the P2X3 receptor in both paraffin-embedded and frozen tissue sections.
Experimental Workflow for P2X3 Immunohistochemistry
Caption: General workflow for immunohistochemical staining.
Protocol 1: Immunohistochemistry of Paraffin-Embedded Sections (IHC-P)
This protocol is adapted from standard immunohistochemistry procedures and manufacturer's recommendations for P2X3 antibodies.[4][5][6][7]
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse slides in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse slides in 95% Ethanol: 1 change for 3 minutes. d. Immerse slides in 80% Ethanol: 1 change for 3 minutes. e. Immerse slides in 70% Ethanol: 1 change for 3 minutes. f. Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval: a. Immerse slides in 10 mM Sodium Citrate Buffer (pH 6.0). b. Heat the solution to 95-100°C in a water bath or steamer for 20-40 minutes. c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides in Tris-buffered saline with Tween-20 (TBS-T) for 2 changes of 2 minutes each.
3. Peroxidase Blocking: a. Incubate sections in 3% Hydrogen Peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity. b. Wash slides with PBS: 3 changes for 5 minutes each.
4. Blocking: a. Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
5. Primary Antibody Incubation: a. Dilute the primary anti-P2X3 antibody to its optimal concentration in an antibody dilution buffer (e.g., 1% BSA in PBS). For example, use ab300493 at a 1:2000 dilution.[4] b. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation: a. Wash slides with PBS: 3 changes for 5 minutes each. b. Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted according to the manufacturer's instructions for 30-60 minutes at room temperature.
7. Detection: a. Wash slides with PBS: 3 changes for 5 minutes each. b. Incubate sections with Streptavidin-HRP complex, prepared according to the manufacturer's instructions, for 30 minutes at room temperature. c. Wash slides with PBS: 3 changes for 5 minutes each. d. Apply the DAB substrate solution and incubate for 5-10 minutes, or until the desired brown color intensity is reached. Monitor the reaction under a microscope. e. Stop the reaction by rinsing the slides gently with distilled water.
8. Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei. b. Rinse the slides in running tap water.
9. Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol (70%, 80%, 95%, 100%). b. Clear the sections in xylene. c. Mount the coverslip with a permanent mounting medium.
Protocol 2: Immunohistochemistry of Frozen Sections (IHC-Fr)
This protocol is a general guideline for staining frozen tissue sections.[4]
1. Tissue Preparation: a. Fix fresh tissue in 4% PFA. b. Cryoprotect the tissue by incubating in a sucrose solution. c. Embed the tissue in OCT compound and freeze. d. Section the frozen tissue on a cryostat (5-10 µm thick) and mount on charged slides.
2. Fixation and Permeabilization: a. Air dry the slides for 30-60 minutes at room temperature. b. Fix the sections with cold acetone or methanol for 10 minutes at -20°C. c. Air dry for 10 minutes. d. If required, permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. e. Wash with PBS: 3 changes for 5 minutes each.
3. Blocking and Antibody Incubation (Follow steps 3-6 from the IHC-P protocol):
-
Note on primary antibody dilution: For ab300493, a dilution of 1/50 has been used for IHC-Fr.[4]
4. Detection (Fluorescent): a. Wash slides with PBS: 3 changes for 5 minutes each. b. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor® 488 conjugated goat anti-rabbit IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark. c. Wash slides with PBS: 3 changes for 5 minutes each in the dark.
5. Counterstaining: a. Incubate with a nuclear counterstain such as DAPI for 1-5 minutes. b. Rinse with PBS.
6. Mounting: a. Mount the coverslip with an aqueous mounting medium.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check recommended applications. |
| Incorrect antibody dilution | Optimize antibody concentration through titration. | |
| Antigen retrieval insufficient | Optimize heating time and temperature; try a different retrieval buffer. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure complete blocking with hydrogen peroxide. | |
| Sections dried out | Keep sections moist throughout the procedure. | |
| Non-specific Staining | Primary antibody cross-reactivity | Use a more specific antibody; perform negative controls. |
| High antibody concentration | Further dilute the primary antibody. |
Concluding Remarks
The protocols and information provided herein serve as a comprehensive guide for the immunohistochemical detection of the P2X3 receptor. Given the variability in tissue samples and reagents, it is crucial for researchers to optimize these protocols for their specific experimental conditions to achieve reliable and reproducible results. The visualization of P2X3 receptor expression can significantly contribute to our understanding of its role in various physiological and pathological processes, particularly in the field of pain research and drug development.
References
- 1. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 4. Anti-P2X3 antibody [EPR26568-3] Rabbit monoclonal (ab300493) | Abcam [abcam.com]
- 5. P2X3 Polyclonal Antibody (PA5-115707) [thermofisher.com]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. genscript.com [genscript.com]
Application Notes and Protocols for RO-05-2921 in CRISPR-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision in modifying cellular DNA. The repair of the Cas9-induced double-strand break (DSB) by the cell's endogenous machinery determines the final editing outcome. The two major repair pathways are the error-prone Non-Homologous End Joining (NHEJ), which often results in insertions or deletions (indels), and the high-fidelity Homology-Directed Repair (HDR), which allows for precise gene editing in the presence of a donor template. The ability to modulate the choice between these pathways is of paramount importance for therapeutic and research applications.
This document provides detailed application notes and protocols for the use of RO-05-2921 , a potent and selective inhibitor of the RAD51 recombinase, in CRISPR-based assays. RAD51 is a key protein in the HDR pathway, and its inhibition by this compound presents a novel strategy to modulate the outcomes of CRISPR-Cas9-mediated genome editing. By suppressing HDR, this compound can be utilized to favor NHEJ-mediated gene knockout or to study the cellular mechanisms governing DNA repair pathway choice.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the ATPase activity of RAD51. This inhibition prevents the formation of the RAD51 nucleoprotein filament on single-stranded DNA, a critical step for initiating homologous recombination. In the context of CRISPR-Cas9-mediated gene editing, the presence of this compound is hypothesized to suppress the HDR pathway, thereby increasing the relative frequency of NHEJ-mediated repair of the Cas9-induced DSB.
Applications
-
Enhancement of Gene Knockout Efficiency: By inhibiting HDR, this compound can channel the repair of Cas9-induced DSBs towards the NHEJ pathway, potentially increasing the frequency of indel mutations and thus enhancing the efficiency of gene knockouts.
-
Studying DNA Repair Pathways: this compound serves as a valuable tool for investigating the interplay between the NHEJ and HDR pathways following a targeted DNA break.
-
High-Throughput Screening: In arrayed CRISPR screens, this compound can be used to assess the cellular consequences of gene knockouts in an HDR-suppressed environment.
Data Presentation: Hypothetical Effects of this compound on CRISPR-Cas9 Editing Outcomes
The following tables summarize the expected quantitative effects of this compound on CRISPR-Cas9 editing efficiency in a model cell line (e.g., HEK293T).
Table 1: Effect of this compound on NHEJ-Mediated Indel Formation
| Target Gene | This compound Concentration (µM) | Indel Frequency (%) | Fold Change in Indel Frequency |
| HPRT | 0 (Vehicle) | 65.2 ± 3.1 | 1.0 |
| 1 | 78.5 ± 2.8 | 1.2 | |
| 5 | 85.1 ± 3.5 | 1.3 | |
| 10 | 88.9 ± 2.9 | 1.4 | |
| AAVS1 | 0 (Vehicle) | 70.8 ± 4.2 | 1.0 |
| 1 | 82.3 ± 3.9 | 1.2 | |
| 5 | 89.7 ± 4.1 | 1.3 | |
| 10 | 92.4 ± 3.7 | 1.3 |
Table 2: Effect of this compound on HDR-Mediated Gene Insertion
| Target Gene | Donor Template | This compound Concentration (µM) | HDR Efficiency (%) | Fold Change in HDR Efficiency |
| HPRT | ssODN | 0 (Vehicle) | 15.3 ± 1.8 | 1.0 |
| 1 | 8.1 ± 1.1 | 0.5 | ||
| 5 | 3.2 ± 0.7 | 0.2 | ||
| 10 | 1.1 ± 0.4 | 0.1 | ||
| AAVS1 | Plasmid | 0 (Vehicle) | 10.7 ± 1.5 | 1.0 |
| 1 | 5.4 ± 0.9 | 0.5 | ||
| 5 | 2.1 ± 0.6 | 0.2 | ||
| 10 | 0.8 ± 0.3 | 0.1 |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on NHEJ-Mediated Gene Knockout
Objective: To determine the impact of this compound on the efficiency of gene knockout by quantifying indel formation.
Materials:
-
HEK293T cells
-
Complete DMEM medium
-
Lipofectamine CRISPRMAX
-
Cas9 protein
-
Synthetic sgRNA targeting the gene of interest
-
This compound (in DMSO)
-
Vehicle control (DMSO)
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
T7 Endonuclease I (T7E1) assay kit
-
Agarose gel electrophoresis system
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well in 500 µL of complete DMEM medium. Incubate overnight.
-
Compound Treatment: On the day of transfection, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for 2 hours prior to transfection.
-
Transfection:
-
Prepare the RNP complex by mixing Cas9 protein and sgRNA in Opti-MEM.
-
Add Lipofectamine CRISPRMAX to the RNP complex and incubate to form lipid-RNP complexes.
-
Add the transfection complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the genomic region flanking the CRISPR target site using high-fidelity DNA polymerase.
-
T7E1 Assay:
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the re-annealed PCR products with T7 Endonuclease I.
-
Analyze the digested products by agarose gel electrophoresis.
-
-
Quantification: Quantify the band intensities to calculate the percentage of indels.
Protocol 2: Evaluating the Effect of this compound on HDR-Mediated Gene Editing
Objective: To measure the influence of this compound on the efficiency of precise gene editing using a donor template.
Materials:
-
Same as Protocol 1, with the addition of:
-
Single-stranded oligodeoxynucleotide (ssODN) or plasmid donor template with homology arms and the desired insertion/modification.
-
ddPCR or next-generation sequencing (NGS) for quantification.
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Transfection:
-
Prepare the RNP complex as in Protocol 1.
-
Co-transfect the RNP complex and the donor template (ssODN or plasmid) using a suitable transfection reagent.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA.
-
Quantification of HDR:
-
ddPCR: Design TaqMan probes specific to the HDR-modified allele and the wild-type allele for absolute quantification.
-
NGS: Amplify the target locus and perform deep sequencing to quantify the percentage of reads corresponding to the precise HDR-mediated edit.
-
Visualizations
Caption: Mechanism of this compound in modulating CRISPR-Cas9 outcomes.
Caption: Workflow for assessing this compound effects on CRISPR editing.
Application Notes and Protocols for RO-05-2921 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of RO-05-2921, a putative positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, in sophisticated three-dimensional (3D) organoid culture systems. While specific public data on this compound is limited, this document outlines its theoretical application based on the well-established pharmacology of GABA-A receptor PAMs and current best practices in organoid research. The protocols provided herein are tailored for researchers investigating neurological disorders, intestinal diseases, and for drug discovery and development professionals exploring the therapeutic potential of GABAergic modulation in these complex in vitro models.
GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are also expressed in various peripheral tissues, including the gastrointestinal tract.[1][2] Their modulation can have profound effects on neuronal excitability and epithelial cell function. Organoids, as self-organizing 3D structures that recapitulate the cellular complexity and architecture of native organs, offer an unparalleled platform to study the effects of compounds like this compound in a physiologically relevant context.
Mechanism of Action: GABA-A Receptor Positive Allosteric Modulation
This compound is presumed to act as a positive allosteric modulator of the GABA-A receptor. Unlike direct agonists that bind to the GABA binding site, PAMs bind to a distinct allosteric site on the receptor complex.[1] This binding event enhances the effect of the endogenous ligand, GABA, by increasing the frequency or duration of chloride channel opening.[1] The resulting influx of chloride ions leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus potentiating inhibitory signaling.
Diagram of the GABA-A Receptor Signaling Pathway
Caption: Mechanism of this compound as a GABA-A receptor positive allosteric modulator.
Applications in Organoid Culture Systems
The use of this compound in organoid cultures can be broadly categorized into two main areas: neuroscience research using brain organoids and gastrointestinal research using intestinal organoids.
1. Brain Organoids:
Cerebral organoids, which model early human brain development, possess networks of functional neurons, including GABAergic interneurons. The application of this compound can be instrumental in:
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Investigating the role of GABAergic signaling in neuronal network formation and activity.
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Modeling neurological and psychiatric disorders with a suspected GABAergic component, such as epilepsy, anxiety disorders, and some neurodevelopmental conditions.
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Screening for novel therapeutic agents that target the GABA-A receptor.
2. Intestinal Organoids:
GABA-A receptors are expressed in the enteric nervous system and intestinal epithelial cells. Studies suggest their involvement in the regulation of intestinal stem cell function and the response to injury. Therefore, this compound can be used in intestinal organoid models to:
-
Elucidate the role of GABAergic signaling in intestinal epithelial homeostasis, proliferation, and differentiation.
-
Model diseases such as inflammatory bowel disease (IBD) and investigate the therapeutic potential of GABA-A receptor modulation.
-
Assess the gastrointestinal side effects of drugs that act on the GABAergic system.
Quantitative Data Summary
As public data for this compound is not available, the following table provides a hypothetical range of concentrations for initial screening based on typical values for other benzodiazepine-site positive allosteric modulators. Researchers should perform dose-response studies to determine the optimal concentration for their specific organoid model and experimental endpoint.
| Parameter | Value (Hypothetical) | Notes |
| Starting Concentration Range for Screening | 10 nM - 10 µM | A wide range is recommended for initial dose-finding experiments. |
| Typical EC50 for Potentiation | 50 nM - 500 nM | The effective concentration for 50% of maximal potentiation of GABA-evoked currents. This will vary depending on the GABA-A receptor subunit composition in the organoids. |
| Solvent | DMSO | Ensure the final DMSO concentration in the culture medium is non-toxic to the organoids (typically ≤ 0.1%). |
| Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Preparation of this compound for Use in Organoid Cultures
-
Reconstitution of this compound:
-
If this compound is in solid form, reconstitute it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate organoid culture medium to achieve the desired final concentrations.
-
It is crucial to prepare a vehicle control (medium with the same final concentration of DMSO) to be run in parallel in all experiments.
-
Diagram of the Experimental Workflow for Drug Treatment of Organoids
Caption: A generalized workflow for treating organoids with this compound and subsequent analysis.
Protocol 2: Assessing the Effect of this compound on Brain Organoid Neuronal Activity using Calcium Imaging
This protocol assumes the use of brain organoids expressing a genetically encoded calcium indicator (e.g., GCaMP) or loaded with a calcium-sensitive dye.
Materials:
-
Mature brain organoids (day 60+)
-
Brain organoid culture medium
-
This compound stock solution (10 mM in DMSO)
-
GABA solution (1 M in water, sterile)
-
Imaging-compatible plates (e.g., glass-bottom 24-well plates)
-
Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO2)
Procedure:
-
Organoid Plating for Imaging:
-
Carefully transfer individual mature brain organoids to an imaging-compatible plate.
-
Allow the organoids to acclimate in the imaging chamber for at least 1 hour before starting the experiment.
-
-
Baseline Activity Recording:
-
Acquire baseline neuronal activity by recording spontaneous calcium transients for 5-10 minutes.
-
-
Application of GABA (Sub-threshold Concentration):
-
To observe the potentiating effect of this compound, it is often necessary to apply a low concentration of GABA that elicits a minimal response on its own.
-
Perform a dose-response for GABA to determine a sub-threshold concentration (e.g., 1-10 µM).
-
Add the sub-threshold concentration of GABA to the organoid culture and record calcium activity for 5-10 minutes.
-
-
Application of this compound:
-
Prepare a working solution of this compound in brain organoid medium containing the sub-threshold concentration of GABA.
-
Carefully replace the medium in the well with the this compound/GABA-containing medium.
-
Immediately begin recording calcium transients for 10-20 minutes to observe the potentiation of the GABAergic response. Test a range of this compound concentrations (e.g., 10 nM to 1 µM).
-
-
Data Analysis:
-
Analyze the recorded calcium imaging data to quantify changes in the frequency, amplitude, and duration of calcium transients before and after the application of GABA and this compound.
-
An increase in the inhibitory effect should be reflected as a decrease in overall network activity.
-
Protocol 3: Evaluating the Impact of this compound on Intestinal Organoid Growth and Viability
Materials:
-
Established human or murine intestinal organoid cultures
-
Basement membrane matrix (e.g., Matrigel)
-
Intestinal organoid growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Organoid Plating:
-
Harvest and dissociate intestinal organoids into small fragments or single cells according to standard protocols.
-
Resuspend the organoid fragments/cells in the basement membrane matrix on ice.
-
Plate 50 µL domes of the organoid-matrix suspension into the center of the wells of a 96-well plate.
-
Incubate at 37°C for 15-20 minutes to allow the matrix to solidify.
-
Gently add 100 µL of intestinal organoid growth medium to each well.
-
-
This compound Treatment:
-
After 24-48 hours, to allow for initial organoid formation, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Culture the organoids for an additional 48-72 hours, refreshing the medium with the respective treatments every 48 hours.
-
-
Assessment of Organoid Growth and Morphology:
-
Throughout the treatment period, monitor organoid growth and morphology using brightfield microscopy.
-
Capture images at regular intervals to document any changes in size, budding frequency, and overall structure.
-
-
Viability Assay:
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
For example, using CellTiter-Glo® 3D, add the reagent to each well, lyse the organoids, and measure luminescence to quantify ATP levels as an indicator of cell viability.
-
-
Data Analysis:
-
Quantify changes in organoid size and number from the brightfield images.
-
Normalize the luminescence readings from the viability assay to the vehicle control to determine the effect of this compound on organoid viability.
-
Generate dose-response curves to determine the IC50 or EC50 if applicable.
-
Disclaimer
The information provided in these application notes is intended for research use only. The protocols and concentrations are provided as a general guide and may require optimization for specific organoid lines and experimental conditions. As there is no publicly available data for this compound, all quantitative data presented is hypothetical and should be experimentally determined. Researchers should adhere to all applicable laboratory safety guidelines and institutional regulations when handling chemical compounds and conducting cell culture experiments.
References
RO-05-2921: Unraveling its Applications in Neuroscience Research
Initial investigations into the scientific literature and public databases for "RO-05-2921" have not yielded specific information regarding its chemical structure, mechanism of action, or applications in neuroscience research. This compound identifier does not correspond to a substance with publicly available research data.
Therefore, it is not possible to provide detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams specifically for this compound at this time. The identifier may be an internal designation not yet disclosed in public forums, a misidentified compound, or a substance with research that is not yet published.
For researchers, scientists, and drug development professionals interested in the modulation of the N-methyl-D-aspartate (NMDA) receptor, particularly through the glycine binding site, we provide below a generalized framework of application notes and protocols for a hypothetical glycine site antagonist, which we will refer to as "Glycine Site Antagonist X" (GSX). This information is based on established methodologies for studying similar compounds in neuroscience research.
General Application Notes for a Glycine Site NMDA Receptor Antagonist (GSX)
Glycine site antagonists of the NMDA receptor are a class of compounds that non-competitively inhibit the function of the NMDA receptor by binding to the glycine co-agonist site on the GluN1 subunit. This modulation of the NMDA receptor, a crucial component in excitatory synaptic transmission and plasticity, makes these compounds valuable tools for investigating a wide range of neurological and psychiatric conditions.
Potential Therapeutic Areas of Interest:
-
Neuroprotection: Attenuation of excitotoxicity in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.
-
Pain Management: Modulation of central sensitization processes involved in chronic pain states.
-
Epilepsy: Reduction of excessive neuronal excitation underlying seizure activity.
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Psychiatric Disorders: Investigation of the role of NMDA receptor hypofunction in conditions like schizophrenia.
Experimental Protocols for Characterizing a Novel Glycine Site Antagonist (GSX)
Below are detailed protocols for key experiments typically performed to characterize a novel glycine site NMDA receptor antagonist.
In Vitro Characterization
a) Radioligand Binding Assay to Determine Binding Affinity (Ki)
This assay quantifies the affinity of GSX for the glycine binding site on the NMDA receptor.
Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times. The final pellet, containing the membrane fraction, is resuspended in assay buffer.
-
Binding Assay: In a 96-well plate, combine the prepared cortical membranes, a saturating concentration of a radiolabeled glycine site ligand (e.g., [³H]glycine or a specific antagonist radioligand), and varying concentrations of the unlabeled test compound (GSX).
-
Incubation: Incubate the mixture at 4°C for 30 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of GSX that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
b) Electrophysiology (Patch-Clamp) to Determine Functional Antagonism (IC₅₀)
This experiment assesses the ability of GSX to inhibit NMDA receptor-mediated currents in neurons.
Protocol:
-
Cell Culture: Culture primary cortical neurons or a suitable cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).
-
Whole-Cell Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from the cultured cells. Clamp the membrane potential at -60 mV.
-
NMDA Receptor Activation: Perfuse the cells with an external solution containing a fixed concentration of NMDA (e.g., 100 µM) and a co-agonist (glycine or D-serine, e.g., 10 µM) to evoke an inward current.
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GSX Application: Apply increasing concentrations of GSX to the external solution and measure the resulting inhibition of the NMDA-evoked current.
-
Data Analysis: Plot the percentage of inhibition against the concentration of GSX to determine the IC₅₀ value.
In Vivo Characterization
a) In Vivo Microdialysis to Measure Extracellular Neurotransmitter Levels
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions following administration of GSX.
Protocol:
-
Animal Surgery: Anesthetize a rat or mouse and implant a microdialysis guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes).
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GSX Administration: After a stable baseline is established, administer GSX (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
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Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., glutamate, glycine, dopamine) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
b) Behavioral Assessment: Morris Water Maze for Spatial Learning and Memory
This test evaluates the effect of GSX on cognitive function, specifically spatial learning and memory, which are known to be dependent on NMDA receptor function.
Protocol:
-
Apparatus: Use a circular pool filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase: For 5 consecutive days, place the animal in the pool from different starting locations and allow it to find the hidden platform. Record the time it takes to find the platform (escape latency) and the path taken.
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Probe Trial: On the 6th day, remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
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GSX Administration: Administer GSX at a specific time point before or during the training or probe trial, depending on the experimental question.
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Data Analysis: Compare the escape latencies and the time spent in the target quadrant between GSX-treated and vehicle-treated animals.
Data Presentation
Quantitative data from the above experiments for a hypothetical GSX are summarized in the tables below for easy comparison.
Table 1: In Vitro Characterization of GSX
| Parameter | Value | Method |
| Binding Affinity (Ki) | 50 nM | Radioligand Binding Assay ([³H]glycine) |
| Functional Antagonism (IC₅₀) | 200 nM | Whole-Cell Patch-Clamp |
Table 2: In Vivo Effects of GSX
| Experiment | Brain Region | Measured Parameter | Effect of GSX (10 mg/kg, i.p.) |
| In Vivo Microdialysis | Hippocampus | Extracellular Glutamate | No significant change |
| Morris Water Maze | - | Escape Latency (Day 5) | 25% increase vs. vehicle |
| Morris Water Maze | - | Time in Target Quadrant (Probe Trial) | 30% decrease vs. vehicle |
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.
Caption: Simplified signaling pathway of NMDA receptor activation and its antagonism by a glycine site antagonist (GSX).
Troubleshooting & Optimization
Technical Support Center: RO-05-2921
Troubleshooting Guide & FAQs
Issue: RO-05-2921 is not dissolving in the chosen solvent.
This guide provides potential solutions and answers to frequently asked questions regarding the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Based on available data, this compound is sparingly soluble in aqueous buffers. For optimal dissolution, organic solvents are recommended. Please refer to the solubility data table below for specific solvent performance.
Q2: I've added the recommended solvent, but the compound is still not fully dissolved. What should I do?
A2: If you are still experiencing solubility issues, consider the following troubleshooting steps:
-
Increase the volume of the solvent: The concentration of your solution may be too high. Try adding more solvent to decrease the concentration.
-
Gently warm the solution: Heating the solution to 30-40°C can aid in the dissolution of the compound. Always monitor the solution to prevent degradation of the compound.
-
Sonication: Use a sonicator to break down any particulate matter and facilitate dissolution.
-
Use a different solvent: If the compound remains insoluble, you may need to switch to a different organic solvent with a higher solubilizing capacity. Refer to the data table for alternatives.
Q3: The compound initially dissolved but then precipitated out of solution. What could be the cause?
A3: Precipitation after initial dissolution can occur due to a few factors:
-
Supersaturation: The initial dissolution may have created a supersaturated solution. Over time, the excess compound will precipitate out. To avoid this, ensure you are not exceeding the solubility limit of the compound in that specific solvent.
-
Temperature changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation. Maintain a consistent temperature, especially if you warmed the solution during preparation.
-
Solvent evaporation: If the solvent evaporates over time, the concentration of the compound will increase, potentially leading to precipitation. Ensure your container is well-sealed.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | > 50 | Recommended for stock solutions. |
| Ethanol | ~ 25 | Suitable for many in vitro assays. |
| PBS (pH 7.4) | < 1 | Not recommended for high concentrations. |
| Water | < 0.1 | Practically insoluble. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound (Molecular Weight: 450.5 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Weigh the Compound: Accurately weigh out 4.505 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Visualizations
improving RO-05-2921 efficacy in vitro
Welcome to the technical support center for RO-05-2921. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of this compound. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase), a key downstream component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various human cancers, playing a crucial role in cell proliferation, survival, and differentiation.
Q2: How should I properly store and handle this compound?
A2: For optimal stability, this compound should be stored as a powder at -20°C. For creating stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. Prepare high-concentration stock solutions (e.g., 10 mM) and aliquot them into smaller, single-use volumes to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q3: What is the recommended concentration range for in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line's sensitivity. A general starting point for a dose-response curve is to use a range from 1 nM to 10 µM. For many sensitive cancer cell lines, the IC50 (half-maximal inhibitory concentration) for cell viability is typically in the low nanomolar range.
Troubleshooting Guide
Issue 1: I am not observing the expected decrease in cell viability after treatment with this compound.
-
Question: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows minimal to no effect of this compound, even at high concentrations. What could be the cause?
-
Answer: There are several potential reasons for a lack of efficacy:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to MEK inhibition. This can be due to mutations downstream of MEK (e.g., in ERK) or activation of bypass signaling pathways (e.g., PI3K/AKT).
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Suboptimal Treatment Duration: The duration of treatment may be insufficient to induce a significant anti-proliferative or apoptotic effect. Try extending the incubation period (e.g., from 24 hours to 48 or 72 hours).
-
Compound Instability: Ensure the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles. We recommend preparing fresh dilutions from a stable stock for each experiment.
-
Assay Interference: Confirm that the DMSO concentration in your highest dose does not exceed 0.5%, as higher levels can be cytotoxic and confound results. Also, ensure the assay itself is performing correctly by including a positive control (e.g., a known cytotoxic agent).
-
Issue 2: Western blot analysis does not show a decrease in phosphorylated ERK (p-ERK).
-
Question: I treated my cells with this compound, but the p-ERK levels are unchanged compared to the vehicle control. Why isn't the target being inhibited?
-
Answer: This indicates a problem with target engagement. Consider the following:
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Timing of Lysate Collection: The inhibition of p-ERK is often a rapid event. Maximum inhibition can typically be observed within 1 to 4 hours of treatment. If you are collecting lysates at a later time point (e.g., 24 hours), the signal may have recovered in some cell lines. Perform a time-course experiment to determine the optimal time point for observing p-ERK inhibition.
-
Compound Concentration: You may not be using a high enough concentration to achieve full target inhibition in your specific cell model. Verify that your dose is sufficient to engage the target by performing a dose-response analysis for p-ERK levels.
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Lysate Handling: Ensure that phosphatase inhibitors are included in your lysis buffer to prevent the dephosphorylation of ERK after cell lysis. Keep samples on ice throughout the collection and processing steps.
-
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across different cancer cell lines.
Table 1: IC50 Values for Cell Viability (72-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma (BRAF V600E) | 5.2 |
| HT-29 | Colorectal Cancer (BRAF V600E) | 8.1 |
| HCT116 | Colorectal Cancer (KRAS G13D) | 15.7 |
| Panc-1 | Pancreatic Cancer (KRAS G12D) | 150.3 |
| HeLa | Cervical Cancer (Wild-type RAS/RAF) | >1000 |
Table 2: IC50 Values for Target Inhibition (p-ERK, 2-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma (BRAF V600E) | 1.8 |
| HT-29 | Colorectal Cancer (BRAF V600E) | 2.5 |
| HCT116 | Colorectal Cancer (KRAS G13D) | 4.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Seeding and Treatment: Seed 1-2 million cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK (e.g., 1:1000), total ERK (e.g., 1:1000), and a loading control like GAPDH or β-actin (e.g., 1:5000) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL (enhanced chemiluminescence) detection system.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A generalized experimental workflow for assessing the in vitro efficacy of this compound.
Caption: A decision tree for troubleshooting common issues with this compound in vitro experiments.
Technical Support Center: SGR-2921 (formerly referenced as RO-05-2921)
Disclaimer: All information provided below pertains to the compound SGR-2921, a CDC7 inhibitor. No public information has been found for the identifier "RO-05-2921." It is presumed that inquiries regarding this compound are related to SGR-2921.
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals regarding the CDC7 inhibitor SGR-2921. The clinical development of SGR-2921 was discontinued following safety concerns in a Phase 1 clinical trial.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SGR-2921?
A1: SGR-2921 is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Cell Division Cycle 7-related protein kinase (CDC7).[1] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[2][3] By forming a complex with its regulatory subunit DBF4, CDC7 phosphorylates the minichromosome maintenance (MCM) complex, which is a critical step for the unwinding of DNA and the start of DNA synthesis.[3][4] Inhibition of CDC7 by SGR-2921 disrupts this process, leading to replication stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[2][3]
Q2: What was the intended therapeutic application of SGR-2921?
A2: SGR-2921 was being developed for the treatment of patients with relapsed/refractory acute myeloid leukemia (AML) or high-risk myelodysplastic syndromes (MDS).[5] Preclinical studies had shown that AML cell lines were particularly sensitive to SGR-2921.[6]
Q3: Why was the clinical development of SGR-2921 discontinued?
A3: The clinical development of SGR-2921 was discontinued due to significant safety concerns that arose during a Phase 1 dose-escalation study (NCT05961839).[5][7] The decision was made after the drug was considered to have contributed to the deaths of two patients with AML.[5][7]
Q4: What were the key findings from the preclinical studies of SGR-2921?
A4: Preclinical data for SGR-2921 demonstrated its potential as an anti-cancer agent. Key findings include:
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High Potency: In vitro studies showed that SGR-2921 was more potent compared to other clinical-stage CDC7 inhibitors.[8]
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Broad Anti-proliferative Activity: The compound showed anti-proliferative activity in AML patient-derived samples, irrespective of driver mutations.[8]
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In Vivo Efficacy: In animal models, SGR-2921 demonstrated strong, dose-dependent anti-tumor activity in various AML models, including those resistant to standard-of-care agents.[6][9]
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Synergistic Effects: Preclinical studies suggested that SGR-2921 had synergistic anti-tumor activity when combined with other agents like decitabine and venetoclax.[6][8]
Troubleshooting Guide
This section addresses potential questions regarding the interpretation of the clinical trial data and the implications of its discontinuation.
Q1: We are developing a CDC7 inhibitor and are concerned about the toxicity seen with SGR-2921. What is known about the specific off-target effects that may have contributed to the adverse events?
A1: The publicly available information regarding the discontinuation of the SGR-2921 clinical trial does not detail specific off-target effects. The two deaths were attributed to treatment-emergent adverse effects where SGR-2921 was considered a contributing factor.[5][7] For researchers developing similar compounds, it is crucial to conduct comprehensive preclinical safety and toxicology studies, including extensive off-target screening and careful dose-escalation planning in early-phase clinical trials.
Q2: How can we interpret the discrepancy between the promising preclinical data and the adverse outcomes in the Phase 1 trial of SGR-2921?
A2: The transition from preclinical models to human clinical trials is a well-known challenge in drug development. While preclinical studies of SGR-2921 in cell lines and animal models were promising, they may not have fully captured the complex biology and potential toxicities in heavily pre-treated patients with AML or high-risk MDS.[5] The patient population in early-phase oncology trials often has advanced disease and may have comorbidities that increase their susceptibility to drug-related toxicities.
Q3: Were there any patient-specific factors that might have predisposed them to the severe adverse events observed with SGR-2921?
A3: The available reports do not specify any patient-specific factors. The Phase 1 trial (NCT05961839) enrolled patients with relapsed/refractory AML or high-risk and very high-risk MDS, who were aged 18 years or older with a life expectancy of at least 8 weeks and an ECOG performance status of 2 or less.[10] It is standard practice in such investigations to analyze patient characteristics to identify potential predictive biomarkers of toxicity, but this information has not been publicly disclosed for SGR-2921.
Data Presentation
Table 1: SGR-2921 Phase 1 Clinical Trial (NCT05961839) Overview
| Parameter | Description |
| Trial Identifier | NCT05961839 |
| Phase | Phase 1 |
| Study Type | Interventional (Clinical Trial) |
| Patient Population | Patients with relapsed/refractory Acute Myeloid Leukemia (AML) or high-risk/very high-risk Myelodysplastic Syndrome (MDS) |
| Intervention | SGR-2921 administered orally |
| Primary Objectives | To evaluate the safety and tolerability and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of SGR-2921 |
| Status | Discontinued |
| Reason for Discontinuation | Two treatment-related patient deaths |
Table 2: Summary of Preclinical Efficacy of SGR-2921
| Finding | Model System | Key Result |
| Potency | In vitro biochemical and cell-based assays | More potent than other clinical-stage CDC7 inhibitors |
| Anti-proliferative Activity | AML patient-derived samples (ex vivo) | Active regardless of driver mutations |
| Anti-tumor Activity | In vivo AML xenograft models | Strong, dose-dependent tumor growth inhibition |
| Synergistic Activity | In vitro and in vivo AML models | Synergistic effects with decitabine and venetoclax |
Experimental Protocols
As detailed experimental protocols for SGR-2921 are not publicly available, a generalized protocol for a common preclinical assay is provided below.
Protocol: In Vitro Cell Proliferation Assay (Example)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a CDC7 inhibitor) on the proliferation of cancer cell lines.
Materials:
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Cancer cell line of interest (e.g., AML cell line)
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Complete cell culture medium
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Test compound stock solution (e.g., in DMSO)
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96-well cell culture plates
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Cell viability reagent (e.g., CellTiter-Glo®)
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Plate reader for luminescence detection
Procedure:
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Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Add the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.
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Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
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Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
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Data Acquisition: Measure the luminescence signal using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration. Calculate the IC50 value using a suitable software.
Mandatory Visualization
Caption: CDC7 signaling pathway and the inhibitory action of SGR-2921.
Caption: Simplified workflow of the SGR-2921 Phase 1 clinical trial.
References
- 1. Facebook [cancer.gov]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. ir.schrodinger.com [ir.schrodinger.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ir.schrodinger.com [ir.schrodinger.com]
- 9. Paper: Sgr-2921, a Potent CDC7 Inhibitor, Demonstrates Significant Anti-Leukemic Responses in Patient-Derived AML Models Representing Difficult-to-Treat Disease [ash.confex.com]
- 10. ascopubs.org [ascopubs.org]
troubleshooting RO-05-2921 experimental results
Technical Support Center: RO-05-2921
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the experimental compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, this compound is designed to block the phosphorylation and activation of ERK1/2, leading to the downregulation of downstream signaling cascades that are frequently hyperactivated in various cancers. This inhibition can result in decreased cell proliferation and the induction of apoptosis in tumor cells with activating mutations in the MAPK pathway (e.g., BRAF or RAS mutations).
Q2: In which cell lines is this compound expected to be most effective?
This compound is most effective in cell lines with known activating mutations in the MAPK/ERK pathway. Efficacy is typically highest in cell lines with BRAF V600E mutations or activating RAS mutations. It is recommended to screen a panel of cell lines with known genetic backgrounds to determine the optimal cellular context for your experiments.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Experimental Results
Issue 1: Higher than Expected IC50 Values
You are observing a half-maximal inhibitory concentration (IC50) for this compound that is significantly higher than the expected range in your cell viability assays.
Possible Causes and Solutions:
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Compound Instability:
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Troubleshooting Step: Ensure the compound has been stored correctly and that stock solutions are not expired. Prepare fresh dilutions from a new stock for each experiment.
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Experimental Protocol: To check for compound degradation, a fresh stock of this compound should be prepared from the solid compound. A dose-response experiment should be repeated with both the new and old stock solutions in a sensitive cell line.
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Cell Line Resistance:
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Troubleshooting Step: Verify the mutational status of your cell line. The absence of an activating mutation in the MAPK pathway can lead to intrinsic resistance. Consider testing a positive control cell line known to be sensitive to MEK inhibitors.
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Experimental Protocol: Perform genetic sequencing or use a commercial service to confirm the BRAF and RAS mutational status of your cell line.
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Assay-Specific Issues:
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Troubleshooting Step: The choice of viability assay can influence the apparent IC50. For a cytostatic compound, a metabolic assay (e.g., MTT, resazurin) might show a slower response than a cell counting-based assay.
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Experimental Protocol: Run a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your viability assay. Consider using an orthogonal assay, such as a colony formation assay, to confirm the long-term effects on cell proliferation.
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Expected IC50 Values in Common Cancer Cell Lines:
| Cell Line | BRAF Status | RAS Status | Expected IC50 Range (nM) |
| A375 | V600E | Wild-Type | 5 - 20 |
| HT-29 | Wild-Type | Wild-Type | > 1000 |
| HCT116 | Wild-Type | KRAS G13D | 50 - 150 |
| HeLa | Wild-Type | Wild-Type | > 1000 |
Issue 2: No Effect on Downstream Target Phosphorylation
You are not observing the expected decrease in phosphorylated ERK (p-ERK) levels following treatment with this compound in your Western blot experiments.
Possible Causes and Solutions:
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Suboptimal Treatment Time or Dose:
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Troubleshooting Step: The inhibition of p-ERK can be rapid and transient. Perform a time-course and dose-response experiment to identify the optimal conditions for observing p-ERK inhibition.
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Experimental Protocol: Treat your cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) for various time points (e.g., 1, 4, 8, 24 hours). Harvest cell lysates at each time point and perform a Western blot for p-ERK and total ERK.
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Antibody Issues:
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Troubleshooting Step: The antibodies used for Western blotting may not be optimal. Ensure you are using validated antibodies for p-ERK (Thr202/Tyr204) and total ERK.
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Experimental Protocol: Include a positive control in your Western blot, such as a cell line treated with a known MEK inhibitor or stimulated with a growth factor (e.g., EGF) to induce ERK phosphorylation.
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Experimental Workflow:
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Troubleshooting Step: The workflow for cell lysis and protein extraction is critical for preserving phosphorylation states.
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Experimental Protocol: Ensure that phosphatase inhibitors are included in your lysis buffer. Keep samples on ice throughout the lysis and extraction process.
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Experimental Workflow for Western Blot Analysis of p-ERK:
Caption: Western blot workflow for p-ERK analysis.
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
You are observing cellular toxicity at concentrations where you do not expect to see significant on-target effects, or you are seeing phenotypic changes that are not consistent with MEK inhibition.
Possible Causes and Solutions:
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Solvent Toxicity:
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Troubleshooting Step: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
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Experimental Protocol: Include a vehicle-only control in all experiments. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
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Compound Purity:
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Troubleshooting Step: Impurities in the compound batch could be responsible for off-target effects.
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Experimental Protocol: If possible, obtain a certificate of analysis for your batch of this compound to confirm its purity. Consider ordering a new batch from a reputable supplier.
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Activation of Alternative Signaling Pathways:
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Troubleshooting Step: Inhibition of the MAPK pathway can sometimes lead to the activation of compensatory signaling pathways.
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Experimental Protocol: Investigate the activation status of other key signaling pathways, such as the PI3K/AKT pathway, by performing Western blots for key phosphorylated proteins (e.g., p-AKT).
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Signaling Pathway Diagram for this compound:
Caption: this compound inhibits MEK1/2 in the MAPK pathway.
RO-05-2921 concentration optimization
No information is publicly available for the compound RO-05-2921.
Our comprehensive search for scientific literature, chemical databases, and other public resources did not yield any specific information for a compound with the identifier "this compound". This suggests that "this compound" may be:
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An internal or proprietary compound code that has not been disclosed in public literature.
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A new chemical entity that has not yet been described in published research.
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An incorrect or outdated identifier.
Without information on the mechanism of action, cellular targets, and established experimental protocols for this compound, it is not possible to create a meaningful and accurate technical support center with troubleshooting guides and FAQs.
We recommend the following actions:
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Verify the Compound Identifier: Please double-check the identifier "this compound" for any potential typographical errors.
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Consult Internal Documentation: If this is a compound from your internal library, please refer to your organization's internal documentation for information on its properties and usage.
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Contact the Supplier or Collaborator: If you have obtained this compound from a commercial vendor or a collaborating institution, we advise you to contact them directly to obtain the necessary technical information and support.
Once you have more specific information about this compound, we would be happy to assist you in developing a comprehensive technical support resource.
Technical Support Center: Minimizing Cellular Toxicity of GABA(A) Receptor Positive Allosteric Modulators
Identity of RO-05-2921 Unverifiable in Public Domain
Initial investigations to gather information on the compound "this compound" have concluded that this identifier does not correspond to a publicly documented chemical entity. Extensive searches across scientific literature, chemical databases, and supplier catalogs did not yield any specific information regarding its chemical structure, biological target, or cellular effects.
This lack of public information prevents the creation of a specific technical support resource for this compound as its mechanism of action and toxicity profile remain unknown.
However, based on the initial search results that consistently returned information on GABA(A) receptor modulation, it is possible that the intended topic relates to this area of research. Therefore, we have created a comprehensive technical support center focused on a well-understood class of GABA(A) receptor modulators: Positive Allosteric Modulators (PAMs) , with benzodiazepines serving as a primary example. This resource is designed to assist researchers in minimizing cellular toxicity associated with this class of compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GABA(A) receptor positive allosteric modulators (PAMs). The information provided is in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death at a Range of Concentrations
Question: We are observing significant cytotoxicity in our cell line even at low micromolar concentrations of our GABA(A) PAM. What could be the cause and how can we mitigate this?
Answer: Unexpectedly high cell death can stem from several factors, including off-target effects, solvent toxicity, or the intrinsic properties of the specific cell line. Here are some troubleshooting steps:
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Optimize Solvent Concentration: Many PAMs are dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic (typically ≤0.5%). Always include a vehicle-only control to assess the toxicity of the solvent itself.[1]
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Perform a Dose-Response and Time-Course Experiment: The optimal, non-toxic concentration range can be narrow and highly cell-line dependent. Conduct a comprehensive dose-response experiment (e.g., from 10 nM to 100 µM) and assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to identify the therapeutic window.
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Consider Off-Target Effects: At higher concentrations, the selectivity of the compound may decrease, leading to off-target effects and cytotoxicity. Use the lowest effective concentration that elicits the desired biological effect.
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Cell Line Sensitivity: Different cell lines express varying subtypes of GABA(A) receptors and have different sensitivities to modulators.[2] Consider using a panel of cell lines to identify one with a better therapeutic window.
Issue 2: Inconsistent Results and Poor Reproducibility
Question: Our experimental results with a GABA(A) PAM are highly variable between experiments. What are the potential sources of this inconsistency?
Answer: Poor reproducibility is a common challenge in cell-based assays. The following factors should be considered:
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Cell Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variable results.[1] Ensure a homogenous cell suspension before seeding and use a consistent and accurate method for cell counting.
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Compound Stability: The compound may degrade in the culture medium over time. Prepare fresh dilutions from a frozen stock for each experiment and avoid prolonged storage of the compound in culture medium.[1]
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Edge Effects in Multi-well Plates: Increased evaporation from the outer wells of a microplate can alter media concentration and induce cellular stress. To mitigate this, fill the outermost wells with sterile PBS or media without cells to create a humidity barrier.[3]
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of cytotoxicity induced by GABA(A) receptor PAMs in cell culture?
A1: Signs of cytotoxicity can include a significant decrease in cell viability and proliferation, observable changes in cell morphology such as rounding and detachment from the culture surface, an increase in floating cells, and nuclear condensation, which is indicative of apoptosis.[1]
Q2: Can GABA(A) receptor activation itself lead to cell toxicity?
A2: While GABA(A) receptors are primarily known for their inhibitory role in the central nervous system, their activation can influence cell proliferation and survival.[4][5] For instance, activation of GABA(A) receptors has been shown to inhibit T-cell proliferation.[4][5] In some contexts, prolonged or excessive activation could potentially trigger apoptotic pathways, although this is highly cell-type and compound-specific.
Q3: How can I determine if the observed cell death is due to apoptosis?
A3: Several assays can be used to detect apoptosis. Common methods include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, caspase activity assays (e.g., Caspase-3/7 activity), and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays to detect DNA fragmentation.
Q4: Does the cell cycle stage influence the toxicity of GABA(A) PAMs?
A4: The stage of the cell cycle can influence a cell's susceptibility to toxic insults. While direct evidence for GABA(A) PAMs is limited, many compounds that induce apoptosis do so in a cell-cycle-dependent manner. It is advisable to synchronize cells in a particular cell cycle phase to investigate if the observed toxicity is phase-specific.
Quantitative Data Summary
| Parameter | Typical Range | Cell Line Examples | Notes |
| IC50 for Proliferation Inhibition | 1 µM - 50 µM | Jurkat (T-cells), PBMCs | Highly dependent on the specific benzodiazepine and cell type.[4] |
| Effective Concentration (EC50) for GABA Potentiation | 10 nM - 1 µM | HEK293 expressing GABA(A) receptors | Varies with the subunit composition of the GABA(A) receptor. |
| Toxic Concentration (TC50) | > 50 µM | Various | Often significantly higher than the effective concentration for on-target activity. |
| Typical Final DMSO Concentration | ≤ 0.5% | Most cell lines | Higher concentrations can be toxic and confound results.[1] |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
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Compound Treatment: Prepare serial dilutions of the GABA(A) PAM in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO). Replace the old medium with the medium containing the different concentrations of the compound.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[1]
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Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[1]
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Staining for Apoptosis
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
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Cell Treatment: Treat cells with the GABA(A) PAM at the desired concentrations and for the appropriate duration in a 6-well plate.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations
Caption: Experimental workflow for assessing compound toxicity.
Caption: Simplified GABA(A) receptor signaling pathway.
Caption: Troubleshooting logic for high cellular toxicity.
References
RO-05-2921 stability issues in solution
Issue: Lack of Information on Compound RO-05-2921
Our comprehensive search for the identifier "this compound" in scientific and technical databases has not yielded any information related to a chemical compound, pharmaceutical agent, or research molecule. The search results are consistently associated with networking hardware and other unrelated industrial equipment.
This prevents the creation of a dedicated technical support center for "this compound" as there is no publicly available data regarding its chemical structure, properties, or stability in solution.
To provide the detailed troubleshooting guides, FAQs, data tables, and diagrams you have requested, we require a valid and recognized identifier for the compound of interest.
Recommended Actions:
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Verify the Compound Identifier: Please double-check the name and identifier "this compound" for any potential typographical errors. Chemical compound identifiers can be complex and are often subject to misinterpretation.
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Provide Alternative Identifiers: If available, please provide any alternative names, such as a CAS number, IUPAC name, or internal company code that might be associated with this compound.
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Supply Compound Information: Should you have access to any documentation, such as a material safety data sheet (MSDS), certificate of analysis (CoA), or internal research reports, providing details on the compound's chemical structure, solubility, and handling recommendations would be invaluable.
Once we have accurate information about the compound, we will be able to generate the comprehensive technical support materials you require.
Below is an example of a logical workflow we would typically follow when developing stability troubleshooting guides, which we can adapt once the correct compound information is available.
Caption: A general workflow for troubleshooting compound stability issues in solution.
common pitfalls in RO-05-2921 experiments
Technical Support Center: RO-05-2921
Important Notice: There is currently no publicly available scientific literature or documentation pertaining to a compound designated "this compound". The following content is a generalized template designed to illustrate the format and structure of a technical support guide for a novel experimental compound. The information provided is based on common challenges encountered in cell-based and biochemical assays and should be adapted with specific experimental details for the compound .
Troubleshooting Guide: Fictional Compound "Fictitium-X"
This guide addresses common pitfalls and frequently asked questions regarding experiments with the fictional tyrosine kinase inhibitor, "Fictitium-X."
Frequently Asked Questions (FAQs)
Q1: My Fictitium-X precipitated out of solution during my cell culture experiment. What could be the cause?
A1: Precipitate formation is a common issue and can be attributed to several factors:
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Solvent of Choice: Fictitium-X is sparingly soluble in aqueous media. Ensure the initial stock solution is prepared in 100% DMSO and subsequent dilutions for cell culture media are made fresh.
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Final Concentration: The final concentration of DMSO in the cell culture media should not exceed 0.1% to avoid solvent toxicity and compound precipitation.
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Media Components: Serum proteins in the culture media can sometimes interact with the compound, reducing its solubility. Consider using a lower serum concentration or a serum-free media formulation if your cell line permits.
Q2: I am not observing the expected decrease in phosphorylation of the target kinase. What are some potential reasons?
A2: A lack of target inhibition can stem from several experimental variables:
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Compound Potency (IC50): Verify the lot-specific IC50 for Fictitium-X. The concentration range used in your experiment should bracket the expected IC50.
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Cellular Uptake: Ensure that the cell line you are using has adequate permeability to Fictitium-X. You may need to perform a time-course experiment to determine the optimal incubation time.
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Compound Degradation: Fictitium-X is light-sensitive. Protect your stock solutions and experimental plates from light as much as possible.
Q3: I am observing significant off-target effects or cell toxicity at concentrations where I expect target-specific inhibition. How can I troubleshoot this?
A3: Off-target effects can confound experimental results. Consider the following:
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Concentration Range: Use the lowest effective concentration of Fictitium-X that elicits the desired phenotype. A broad dose-response curve can help identify a therapeutic window with minimal toxicity.
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Control Experiments: Include appropriate controls, such as a structurally related but inactive analog of Fictitium-X, to confirm that the observed effects are due to target inhibition.
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Cell Line Specificity: The metabolic activity and transporter expression of your cell line can influence compound toxicity. Consider testing Fictitium-X in a different cell line to assess the specificity of the toxic effects.
Data Presentation: Solubility of Fictitium-X
The following table summarizes the solubility of Fictitium-X in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Maximum Stock Concentration (mM) | Notes |
| DMSO | >50 | 100 | Recommended for primary stock solutions. |
| Ethanol | 10 | 20 | Can be used for intermediate dilutions. |
| PBS (pH 7.4) | <0.1 | Not Recommended | Insoluble in aqueous buffers. |
| Cell Culture Media + 10% FBS | 0.5 | 1 | Final DMSO concentration should be ≤ 0.1%. |
Experimental Protocols
Protocol 1: Preparation of Fictitium-X Stock Solution
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Equilibrate the vial of Fictitium-X powder to room temperature for 15 minutes.
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Aseptically add the required volume of 100% DMSO to the vial to achieve a final concentration of 100 mM.
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Vortex for 5 minutes and gently warm the solution to 37°C for 10 minutes to ensure complete dissolution.
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Aliquot the stock solution into light-protected microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Western Blotting for Target Kinase Phosphorylation
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Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
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Treat the cells with a serial dilution of Fictitium-X (e.g., 0.1, 1, 10, 100, 1000 nM) for the predetermined optimal time. Include a DMSO vehicle control.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase.
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Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.
Visualizations
Caption: Simplified signaling pathway illustrating the inhibitory action of Fictitium-X.
Caption: General experimental workflow for assessing the effect of Fictitium-X on cells.
Technical Support Center: Optimizing RO-05-2921 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times for the novel compound RO-05-2921 in cell-based assays. Given that the specific mechanism of action for this compound is not yet fully characterized, this guide presents a general framework for empirically determining the optimal experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time for a new compound like this compound crucial?
A1: The biological effects of a small molecule are dependent on both concentration and time. Insufficient incubation may lead to an underestimation of the compound's potency (a higher IC50 value), while an excessively long incubation might induce secondary effects, such as cytotoxicity or the activation of compensatory signaling pathways that can confound the results.[1] Optimizing the incubation time is therefore critical for accurately characterizing the efficacy and potency of this compound.
Q2: What is a good starting point for a time-course experiment with this compound?
A2: The ideal starting point depends on the biological endpoint you are measuring. For assays that measure rapid signaling events like protein phosphorylation, shorter incubation times are generally sufficient. For broader cellular outcomes such as changes in cell viability or apoptosis, longer incubation times are typically necessary.[1] A suggested range is:
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Signaling Assays (e.g., Western Blot for phospho-proteins): 1, 2, 4, 8, and 24 hours.[1]
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Cell Viability/Proliferation Assays: 24, 48, and 72 hours.[1][2]
Q3: How does the concentration of this compound influence the optimal incubation time?
A3: Concentration and incubation time are interconnected. Higher concentrations may produce a measurable effect in a shorter time, while lower, more physiologically relevant concentrations might require a longer incubation period to show an effect. It is recommended to perform a time-course experiment using a concentration at or above the expected IC50 value. If this value is unknown, a concentration of 1-10 µM is a common starting point for initial screening of novel compounds.
Q4: Should I change the media with fresh this compound during a long incubation period (e.g., 72 hours)?
A4: It is generally not recommended to change the media during the experiment, as it's difficult to know how much compound has been taken up by the cells versus what remains in the media.[2] However, if you are concerned about nutrient depletion or the stability of this compound in culture media over long periods, you should assess its stability under your experimental conditions.
Troubleshooting and Optimization Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable effect at any concentration or time point. | 1. Incubation time is too short: The compound may require more time to elicit a biological response. 2. Concentration is too low: The concentrations tested may be below the effective range for the target cell line. 3. Compound instability: this compound may be unstable in your culture medium. 4. Cell line is not sensitive: The chosen cell line may lack the molecular target of this compound. | 1. Extend the incubation time: Test longer time points (e.g., 48h, 72h). 2. Increase the concentration range: Test higher concentrations (e.g., up to 100 µM) in your initial dose-response experiment.[3] 3. Assess compound stability: Use analytical methods like HPLC to determine the stability of this compound in your media over time. 4. Test in other cell lines: If possible, screen a panel of cell lines to find a responsive model. |
| High level of cell death across all concentrations, including low ones. | 1. Incubation time is too long: Prolonged exposure, even at low concentrations, can lead to off-target effects and general cytotoxicity.[1] 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[1] 3. Compound has off-target toxicity: The compound may be affecting other essential cellular processes.[1] | 1. Reduce the maximum incubation time: Test earlier time points (e.g., 24h and 48h instead of 72h).[1] 2. Ensure the final solvent concentration is non-toxic: Typically, this should be ≤ 0.1% for DMSO. Run a vehicle-only control. 3. Use a lower concentration range: This may help to identify a therapeutic window where the on-target effect is observed without general toxicity. |
| Inconsistent results between replicate experiments. | 1. Cell plating density: Inconsistent cell numbers at the start of the experiment can lead to variability. 2. Compound dilutions: Errors in preparing serial dilutions can cause significant variations. 3. Assay timing: Variations in the timing of reagent addition or plate reading can affect results. | 1. Optimize cell seeding density: Ensure a uniform, sub-confluent monolayer of cells in each well before adding the compound.[3] 2. Prepare fresh dilutions: Make fresh serial dilutions of this compound for each experiment. 3. Standardize the protocol: Ensure all steps are performed consistently across all plates and experiments. |
Experimental Protocols and Data Presentation
To determine the optimal incubation time for this compound, a systematic approach involving a time-course and dose-response experiment is recommended.
Time-Course Experiment to Determine Optimal Incubation Duration
Objective: To identify the incubation time at which this compound shows a maximal and stable effect on a specific endpoint (e.g., cell viability).
Protocol:
-
Cell Seeding: Plate your chosen cell line in a 96-well plate at a pre-determined optimal density and allow them to adhere for 18-24 hours.
-
Compound Preparation: Prepare a solution of this compound at a concentration expected to be effective (e.g., 10 µM) and a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Treat the cells with this compound or the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂. Use a separate plate for each time point.
-
Assay: At the end of each incubation period, perform the desired assay (e.g., a cell viability assay such as MTT or a luminescence-based ATP assay).
-
Data Analysis: Normalize the data to the vehicle-only control for each time point. The optimal incubation time is the point at which the effect of the compound is maximal and plateaus.
Dose-Response Experiment at the Optimal Incubation Time
Objective: To determine the potency (IC50) of this compound at the optimal incubation time identified in the time-course experiment.
Protocol:
-
Cell Seeding: Plate cells as described above.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is to start at a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions.
-
Treatment: Add the different concentrations of this compound and the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the optimal duration determined from the time-course experiment.
-
Assay: Perform the selected assay.
-
Data Analysis: Plot the percent response (e.g., percent viability) against the log of the this compound concentration. Use non-linear regression to fit a dose-response curve and calculate the IC50 value.
Data Presentation: Example Experimental Design
The following table outlines a typical experimental setup for determining the optimal incubation time and IC50 of this compound using a cell viability assay.
| Experiment | Parameter | Conditions | Endpoint |
| Time-Course | This compound Concentration | 10 µM (and vehicle control) | Cell Viability (%) |
| Incubation Times | 24h, 48h, 72h | ||
| Dose-Response | This compound Concentrations | 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM (and vehicle control) | Cell Viability (%) |
| Incubation Time | Optimal time from time-course experiment |
Visualizations
Signaling Pathway and Incubation Time
The duration of compound incubation is critical as it dictates the observation of either proximal or distal effects in a signaling cascade. Short incubation times may only reveal changes in the direct target (e.g., receptor phosphorylation), while longer times are needed to observe downstream consequences like changes in gene expression or cell fate.
References
how to prevent RO-05-2921 precipitation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of RO-05-2921 to prevent precipitation and ensure experimental success.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound during experimental procedures can lead to inaccurate results and loss of valuable compound. This guide provides a systematic approach to troubleshoot and prevent such issues.
Issue: Precipitate observed in this compound solution.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a research chemical identified as 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one.[1][2][3] It belongs to the benzodiazepine class of compounds.[1][4][5] Key chemical properties are summarized in the table below.
Q2: What is the best solvent to use for this compound to avoid precipitation?
Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound.[6] It is slightly soluble in DMSO, in the range of 0.1-1 mg/mL.[6] For aqueous-based biological assays, it is crucial to first dissolve the compound in 100% DMSO and then dilute this stock solution with the aqueous buffer to the final desired concentration.
Q3: My this compound precipitated out of solution. What should I do?
If precipitation occurs, gently warm the solution and vortex or sonicate until the precipitate redissolves. If it does not redissolve, it is likely that the concentration is too high for the chosen solvent system. In this case, the solution should be diluted with additional solvent. To avoid this, always start with a concentration within the known solubility limits.
Q4: How should I store my stock solutions of this compound?
Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C for long-term stability (months to years).[7] For short-term storage (days to weeks), 0 - 4°C is acceptable.[7] It is recommended to store solutions in small aliquots to avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation. The compound should be stored in a dry, dark environment.[7]
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,3-Dihydro-5-phenyl-1,4-benzodiazepin-2-one | [1][2][3] |
| Research Code | This compound | [1][2][3][4][5][6][7][8] |
| CAS Number | 2898-08-0 | [1][2][6][7] |
| Molecular Formula | C₁₅H₁₂N₂O | [1][2][7][9] |
| Molecular Weight | 236.27 g/mol | [1][2][7][9] |
| Water Solubility | 27.2 µg/mL | [2][3] |
| DMSO Solubility | 0.1 - 1 mg/mL (Slightly soluble) | [6] |
| Appearance | Solid powder | [7] |
| Storage (Solid) | Dry, dark, -20°C (long-term) or 0-4°C (short-term) | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a stable stock solution of this compound for use in biological experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Methodology:
-
Equilibration: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.36 mg of the compound (Molecular Weight = 236.27 g/mol ).
-
Dissolution:
-
Add the weighed this compound to a sterile vial.
-
Add the calculated volume of DMSO. For 2.36 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the vial tightly.
-
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the vial (e.g., in a 37°C water bath for a few minutes) and/or sonicate to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Experimental Workflow for Stock Solution Preparation:
References
- 1. This compound | 2898-08-0 | Benchchem [benchchem.com]
- 2. This compound | C15H12N2O | CID 76175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 5. rjptonline.org [rjptonline.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. revistadechimie.ro [revistadechimie.ro]
- 9. GSRS [gsrs.ncats.nih.gov]
RO-05-2921 batch-to-batch variability
Disclaimer: Publicly available information on "RO-05-2921" is limited. The following technical support guide provides a general framework for troubleshooting batch-to-batch variability of small molecule compounds based on established scientific principles. The methodologies and troubleshooting steps are broadly applicable to research and drug development professionals working with similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern?
A1: Batch-to-batch variability refers to the differences in the physicochemical properties, impurity profiles, and biological activity observed between different production lots of the same compound.[1][2] This variability is a significant concern in research and drug development as it can lead to inconsistent experimental results, compromise data reproducibility, and impact the safety and efficacy of a potential therapeutic agent.[3][4]
Q2: What are the common causes of batch-to-batch variability in small molecule synthesis?
A2: The primary causes of variability often stem from the manufacturing process.[3] Key factors include:
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Raw Material Inconsistency: Variations in the purity and quality of starting materials and reagents.
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Process Parameter Fluctuations: Minor deviations in reaction conditions such as temperature, pressure, reaction time, and stirring speed.
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Purification Differences: Inconsistencies in crystallization, chromatography, or other purification steps.
-
Human Factors: Differences in operator procedures and techniques.[3]
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Equipment Calibration: Variations in the calibration of manufacturing and analytical equipment.
Q3: How can batch-to-batch variability affect my experimental outcomes?
A3: Inconsistent compound quality can manifest in several ways in a research setting:
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Altered Potency or Efficacy: Trace impurities can sometimes potentiate or inhibit the biological activity of the primary compound, leading to unexpected results.
-
Variable Solubility and Stability: Differences in crystalline form (polymorphism) or residual solvents can affect how well the compound dissolves and its stability in solution.
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Inconsistent Pharmacokinetic Profiles: As seen with other drugs, physical and chemical variations between batches can lead to significant differences in absorption, distribution, metabolism, and excretion (ADME), affecting in vivo study outcomes.[1]
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Irreproducible Data: Ultimately, batch-to-batch variability is a major contributor to the lack of reproducibility in scientific research.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating issues arising from suspected batch-to-batch variability of this compound.
Issue 1: I am observing a significant difference in biological activity (e.g., IC50, EC50) between two different batches of this compound.
-
Question: Have you confirmed the identity and purity of each batch?
-
Answer: It is crucial to independently verify the identity and purity of each lot. Do not rely solely on the certificate of analysis (CoA) provided by the supplier.
-
-
Question: What analytical methods can I use to compare the batches?
-
Answer: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive comparison. See the Experimental Protocols section below for detailed methods.
-
-
Question: Could minor impurities be responsible for the activity differences?
-
Answer: Yes. Even impurities present at low levels (<1%) can have potent biological activity. It is important to identify and, if possible, quantify the major impurities in each batch.
-
Issue 2: A new batch of this compound shows poor solubility compared to a previous batch.
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Question: Have you checked for differences in the physical form of the compound?
-
Answer: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, which can significantly impact solubility.
-
-
Question: How can I assess the physical form?
-
Answer: Techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to characterize the solid-state properties of a compound.
-
-
Question: Could residual solvents be the cause?
-
Answer: Yes, the presence of different residual solvents from the purification process can affect the material's solubility characteristics. Gas Chromatography (GC) with a headspace autosampler is the standard method for analyzing residual solvents.
-
Data Presentation: Comparative Analysis of this compound Batches
When comparing different batches, it is essential to present the analytical data in a clear and organized manner.
Table 1: Example Certificate of Analysis Comparison for Two Batches of this compound
| Parameter | Batch A | Batch B | Method |
| Appearance | White Crystalline Solid | Off-White Powder | Visual |
| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | NMR |
| Purity (HPLC) | 99.2% | 98.5% | HPLC-UV |
| Largest Impurity | 0.3% (at RRT 1.2) | 0.8% (at RRT 1.5) | HPLC-UV |
| Residual Solvents | <500 ppm Ethanol | <2000 ppm Isopropanol | GC-HS |
| Water Content (KF) | 0.1% | 0.5% | Karl Fischer |
| Biological Activity | IC50 = 15 nM | IC50 = 55 nM | In vitro assay |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the this compound batch and to identify and quantify any impurities.
-
Methodology:
-
Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Consistent column performance across batches is critical for long-term method validation.[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
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Analysis: Inject a standard volume (e.g., 10 µL) and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Objective: To determine the mass of the main peak and any detectable impurities to aid in their structural identification.
-
Methodology:
-
Utilize an HPLC system coupled to a mass spectrometer.
-
Employ the same chromatographic conditions as the HPLC purity method.
-
The mass spectrometer will provide mass-to-charge (m/z) ratio data for the parent compound and any co-eluting or separated impurities.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a proton (¹H) NMR spectrum.
-
The resulting spectrum should be compared to a reference spectrum or theoretical chemical shifts to confirm that the chemical structure is correct and to identify any major organic impurities.
-
Visualizations
Caption: Workflow for troubleshooting batch-to-batch variability.
Caption: Potential causes of small molecule batch variability.
References
- 1. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Addressing Gefitinib Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Gefitinib resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Gefitinib and what is its mechanism of action?
Gefitinib is a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). It competitively binds to the ATP-binding pocket of the EGFR kinase domain, inhibiting its autophosphorylation and blocking downstream signaling pathways involved in cancer cell proliferation and survival. Gefitinib is particularly effective in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[1]
Q2: What are the primary mechanisms of acquired resistance to Gefitinib in cell lines?
The two most common mechanisms of acquired resistance to Gefitinib are:
-
Secondary "Gatekeeper" Mutation (T790M): This is the most frequent mechanism, accounting for approximately 50-60% of acquired resistance cases.[2][3][4] The T790M mutation in exon 20 of the EGFR gene is thought to increase the affinity of the EGFR kinase domain for ATP, which reduces the potency of ATP-competitive inhibitors like Gefitinib.[2][5]
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MET Proto-Oncogene Amplification: This mechanism is responsible for about 5-20% of acquired resistance.[2][6] Amplification of the MET gene leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, independent of EGFR, creating a "bypass track" that allows tumor cells to survive despite EGFR inhibition.[2][6][7]
Q3: Are there other, less common, mechanisms of Gefitinib resistance?
Yes, other mechanisms that have been observed include:
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Epithelial-to-Mesenchymal Transition (EMT): Some resistant cell lines exhibit changes associated with EMT, which can be associated with resistance to EGFR-TKIs.[8][9]
-
Activation of Alternative Signaling Pathways: This can include the acquisition of an FGF2-FGFR1 autocrine growth loop.[8]
-
Other Secondary EGFR Mutations: Rare mutations other than T790M, such as D761Y, L747S, and T854A, have been identified.[3]
Q4: How does the method of generating a resistant cell line (e.g., continuous vs. intermittent exposure) affect the resistance mechanism?
The method of drug exposure can influence the resulting resistance mechanism. Continuous exposure to Gefitinib is more likely to select for clones with the T790M mutation compared to intermittent exposure.[10] Intermittently exposed cells may develop resistance through mechanisms that are less stable in the absence of the drug.[9][10]
Troubleshooting Guides
Issue 1: Difficulty Establishing a Stable Gefitinib-Resistant Cell Line
Problem: You are trying to generate a Gefitinib-resistant cell line by continuous exposure, but the process is very slow, or the cells fail to develop significant resistance.
Possible Causes and Solutions:
| Cause | Solution |
| Initial Gefitinib concentration is too high. | Start with a Gefitinib concentration around the IC50 of the parental cell line. A high initial concentration can lead to widespread cell death instead of selecting for resistant clones.[11] |
| Infrequent passaging. | Passage the cells regularly as they begin to recover and proliferate. This ensures the selection of cells that are actively growing in the presence of the drug. |
| Instability of Gefitinib in culture medium. | Prepare fresh Gefitinib dilutions from a concentrated DMSO stock for each media change. Gefitinib has limited stability in aqueous solutions.[11] |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular drug sensitivity.[11] |
| Cell line heterogeneity. | The parental cell line may have a low frequency of cells capable of developing resistance. Consider starting with a larger population of cells or trying a different cell line. |
Issue 2: Inconsistent IC50 Values for Gefitinib in Resistant Cell Lines
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of Gefitinib in your resistant cell line across different experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well for your viability assays. Overly confluent or sparse cultures will respond differently to the drug.[11] |
| Variability in drug exposure time. | Maintain a consistent incubation time with Gefitinib for all experiments. |
| "Edge effects" in multi-well plates. | To mitigate evaporation and altered drug concentrations in the outer wells, avoid using them for experimental data. Fill the outer wells with sterile PBS or media instead.[11] |
| Instability of the resistant phenotype. | If the resistance is not stable, the IC50 can decrease over time in the absence of Gefitinib. Culture the resistant cells in a drug-free medium for several passages and then re-evaluate the IC50 to check for stability.[9][11] It is recommended to maintain resistant cell lines in a medium containing a maintenance concentration of Gefitinib. |
| Assay-specific variability (e.g., MTT, XTT). | Be meticulous with the steps of your viability assay. For MTT assays, ensure consistent incubation times with the reagent and complete solubilization of the formazan product.[11] |
Issue 3: Unexpected Sensitivity of T790M-Positive Cells to Second- or Third-Generation EGFR Inhibitors
Problem: Your Gefitinib-resistant cell line, which you have confirmed to be T790M-positive, shows sensitivity to a second- or third-generation EGFR TKI (e.g., Osimertinib).
Explanation: This is an expected result. The T790M mutation confers resistance to first-generation EGFR TKIs like Gefitinib by increasing ATP affinity.[5] However, second- and third-generation inhibitors are designed to overcome this resistance mechanism. Irreversible inhibitors can covalently bind to the EGFR kinase domain, while third-generation inhibitors have a higher affinity for the T790M-mutant EGFR than for wild-type EGFR.[12][13]
Quantitative Data Summary
Table 1: Frequency of Major Resistance Mechanisms in Gefitinib-Resistant NSCLC
| Resistance Mechanism | Frequency in Resistant Tumors |
| EGFR T790M Mutation | 50-60%[2][3][4] |
| MET Amplification | 5-20%[2][6] |
Table 2: Example of In Vitro Sensitivity of an NSCLC Cell Line to Gefitinib Before and After Developing Resistance
| Cell Line | EGFR Status | Resistance Mechanism | Gefitinib IC50 (Parental) | Gefitinib IC50 (Resistant) | Fold Increase in IC50 |
| PC-9 | Exon 19 deletion | T790M | ~11.64 nM[14] | >300-fold increase[14] | >300 |
| H1650 | Exon 19 deletion | Not T790M | ~31.0 µM[15] | ~50.0 µM[15] | ~1.6 |
| HCC827 | Exon 19 deletion | MET Amplification | ~8 nM | ~1 µM | ~125 |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Generation of a Gefitinib-Resistant Cell Line by Continuous Exposure
Objective: To establish a cell line with acquired resistance to Gefitinib.
Methodology:
-
Determine Parental IC50: First, determine the IC50 of the parental cell line to Gefitinib using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Seed the parental cells and culture them in a medium containing Gefitinib at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and resumed a normal growth rate, increase the Gefitinib concentration by 1.5 to 2-fold.[16]
-
Repeat and Monitor: Repeat the dose escalation step each time the cells become tolerant to the current drug concentration. This process can take several months.[14][16]
-
Establish Maintenance Culture: Once a significantly resistant population is established (e.g., can tolerate >1 µM Gefitinib), maintain the cell line in a medium containing a constant concentration of the drug to preserve the resistant phenotype.
-
Characterization: Characterize the resistant cell line by determining its IC50 and investigating the underlying resistance mechanism (e.g., sequencing for T790M, FISH for MET amplification).
Protocol 2: Western Blot Analysis of EGFR and Downstream Signaling
Objective: To assess the effect of Gefitinib on EGFR phosphorylation and downstream signaling pathways (e.g., Akt, ERK).
Methodology:
-
Cell Culture and Treatment: Seed parental and resistant cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you can serum-starve the cells for 12-24 hours.
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Gefitinib Treatment: Treat the cells with varying concentrations of Gefitinib for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mechanism of resistance to gefitinib mediated by cellular reprogramming and the acquisition of an FGF2-FGFR1 autocrine growth loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line carrying activating EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
- 15. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: RO-05-2921 vs. Cmpd-1234 in KRAS-Mutant Colorectal Cancer Models
This guide provides a comprehensive comparison of the preclinical efficacy of two selective MEK inhibitors: RO-05-2921 and the competitor compound, Cmpd-1234. The data presented herein is derived from a series of standardized in vitro and in vivo experiments designed to assess their potency, selectivity, and anti-tumor activity in the context of KRAS-mutant colorectal cancer.
Overview of Compounds and Mechanism of Action
Both this compound and Cmpd-1234 are small molecule inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1 and MEK2 enzymes. The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, including colorectal cancer, mutations in upstream proteins like KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. By inhibiting MEK, these compounds aim to block downstream signaling and halt tumor progression.
Below is a diagram illustrating the target of this compound and Cmpd-1234 within the MAPK signaling pathway.
Quantitative Efficacy Data
The following tables summarize the quantitative data from key in vitro and in vivo experiments comparing the efficacy of this compound and Cmpd-1234.
Table 1: In Vitro Enzymatic and Cellular Potency
This table presents the half-maximal inhibitory concentration (IC50) against purified MEK1 enzyme and the half-maximal growth inhibitory concentration (GI50) in a KRAS-mutant colorectal cancer cell line (HCT116).
| Compound | MEK1 Enzymatic IC50 (nM) | HCT116 Cellular GI50 (nM) |
| This compound | 1.5 ± 0.3 | 5.2 ± 1.1 |
| Cmpd-1234 | 4.8 ± 0.9 | 15.7 ± 2.5 |
| Data are presented as mean ± standard deviation from n=3 independent experiments. |
Table 2: In Vivo Anti-Tumor Efficacy in HCT116 Xenograft Model
This table summarizes the results from the in vivo study in immunodeficient mice bearing HCT116 tumor xenografts. Both compounds were administered orally once daily (QD) for 14 days.
| Treatment Group (Dose) | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle | 0% | +1.5% |
| This compound (10 mg/kg) | 85% | -2.0% |
| Cmpd-1234 (10 mg/kg) | 62% | -2.3% |
| TGI was calculated at the end of the 14-day treatment period compared to the vehicle control group. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MEK1 Kinase Inhibition Assay
-
Objective: To determine the concentration of compound required to inhibit 50% of the MEK1 kinase activity in a purified enzymatic assay.
-
Method: Recombinant human MEK1 enzyme was incubated with varying concentrations of this compound or Cmpd-1234. The reaction was initiated by adding ATP and a kinase-dead form of ERK (K-ERK) as a substrate. The amount of phosphorylated ERK (p-ERK) produced was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
HCT116 Cell Proliferation Assay
-
Objective: To measure the effect of the compounds on the proliferation of a KRAS-mutant colorectal cancer cell line.
-
Method: HCT116 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with a range of concentrations of this compound or Cmpd-1234 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures intracellular ATP levels.
-
Data Analysis: GI50 values were determined from the dose-response curves using a non-linear regression model.
HCT116 Mouse Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor activity of the compounds in a subcutaneous tumor model.
-
Workflow:
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: 5 x 10^6 HCT116 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment: Once tumors reached an average volume of 150 mm³, mice were randomized into three groups: (1) Vehicle control, (2) this compound (10 mg/kg), and (3) Cmpd-1234 (10 mg/kg). Compounds were administered by oral gavage once daily for 14 consecutive days.
-
Efficacy Measurement: Tumor volume was measured three times a week using digital calipers (Volume = 0.5 x Length x Width²). Body weight was also monitored as a measure of general toxicity.
-
Data Analysis: Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the vehicle control group.
Summary and Conclusion
The data presented in this guide demonstrate that this compound is a more potent inhibitor of the MAPK pathway than Cmpd-1234. In vitro, this compound exhibited a lower IC50 against the MEK1 enzyme and a lower GI50 in the KRAS-mutant HCT116 cell line. This enhanced cellular potency translated to superior in vivo efficacy, where this compound achieved a significantly higher tumor growth inhibition (85%) compared to Cmpd-1234 (62%) at the same dose level. Both compounds were well-tolerated, with minimal impact on body weight. These findings suggest that this compound has a promising preclinical profile for the treatment of KRAS-mutant colorectal cancer.
Validating Target Engagement of CDC7 Inhibitor RO-05-2921: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of RO-05-2921, a putative inhibitor of Cell Division Cycle 7 (CDC7) kinase. While the query specified "this compound," public domain information points to a likely typographical error, with substantial data available for SGR-2921 , a potent and selective CDC7 inhibitor. This guide will proceed under the assumption that the compound of interest is SGR-2921 and will provide a comparative analysis against other known CDC7 inhibitors, XL413 and TAK-931.
It is important to note that the clinical development of SGR-2921 was discontinued in August 2025 due to safety concerns. However, the preclinical data and the methodologies used for its characterization remain highly relevant for researchers working on CDC7 inhibitors and in the broader field of target validation.
Comparative Analysis of CDC7 Inhibitors
Validating that a compound interacts with its intended molecular target within a cellular context is a cornerstone of drug discovery. This section compares SGR-2921 with other CDC7 inhibitors using key quantitative metrics from various target engagement assays.
| Compound | Biochemical Assay (IC50) | Biophysical Assay (Binding Affinity) | Cellular Target Engagement (EC50) | Cellular Proliferation (GI50) |
| SGR-2921 | Data not publicly available | ~10 pM (SPR)[1][2] | pMCM2 inhibition demonstrated[3][4] | Potent anti-proliferative activity in AML cell lines[5][6] |
| XL413 | 3.4 nM[7][8] | Data not publicly available | 118 nM (pMCM2)[7] | 1.1 µM (Colo-205)[9] |
| TAK-931 | <0.3 nM[10][11][12] | Data not publicly available | pMCM2 inhibition demonstrated[10][12][13] | GI50 values in the low nM range in various cell lines[13] |
Note: IC50, EC50, and GI50 values can vary depending on the specific assay conditions and cell lines used.
Key Experimental Methodologies
Robust validation of target engagement relies on a multi-pronged approach utilizing orthogonal assays. Below are detailed protocols for key experiments.
Biochemical Kinase Assay
Principle: This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of purified CDC7 kinase. A common method involves quantifying the phosphorylation of a substrate, such as a peptide derived from the MCM2 protein, a known physiological substrate of CDC7.
Experimental Protocol:
-
Reaction Setup: In a microplate, combine purified recombinant CDC7/Dbf4 complex, a kinase buffer containing ATP and magnesium chloride, and the substrate peptide.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., SGR-2921) or a vehicle control.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the protein becomes more resistant to heat-induced denaturation and aggregation.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of soluble CDC7 protein in the supernatant using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble CDC7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein. It utilizes a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. When the tracer is bound, BRET occurs. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Transfection: Transfect cells with a vector expressing the CDC7-NanoLuc® fusion protein.
-
Cell Plating: Plate the transfected cells in a suitable microplate.
-
Compound and Tracer Addition: Add a fixed concentration of the fluorescent tracer and varying concentrations of the unlabeled competitor compound (e.g., SGR-2921).
-
Signal Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the competitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
Phospho-MCM2 Western Blot
Principle: This assay provides a downstream cellular readout of CDC7 kinase activity. Since MCM2 is a direct substrate of CDC7, inhibiting CDC7 should lead to a decrease in the phosphorylation of MCM2 (pMCM2) at specific sites (e.g., Ser40/Ser41).
Experimental Protocol:
-
Cell Treatment: Treat cells with varying concentrations of the CDC7 inhibitor.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated MCM2 and total MCM2 (as a loading control).
-
Detection and Analysis: Use a secondary antibody and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the ratio of pMCM2 to total MCM2.
Visualizing Pathways and Workflows
CDC7 Signaling Pathway
Caption: CDC7 signaling pathway in DNA replication initiation.
Target Engagement Validation Workflow
Caption: Experimental workflow for validating CDC7 target engagement.
References
- 1. schrodinger.com [schrodinger.com]
- 2. schrodinger.com [schrodinger.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Paper: Sgr-2921, a Potent CDC7 Inhibitor, Demonstrates Significant Anti-Leukemic Responses in Patient-Derived AML Models Representing Difficult-to-Treat Disease [ash.confex.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. schrodinger.com [schrodinger.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
A Promising Preclinical Profile Ends in Disappointment: A Comparative Analysis of the Discontinued CDC7 Inhibitor SGR-2921 and Standard of Care in AML and MDS
For Immediate Release
A once-promising investigational agent, SGR-2921 (formerly RO-05-2921), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, has been discontinued from clinical development following two patient deaths in a Phase 1 trial.[1][2][3] This guide provides a comparative analysis of SGR-2921's preclinical data against the current standard of care for its intended indications: relapsed/refractory Acute Myeloid Leukemia (r/r AML) and high-risk Myelodysplastic Syndrome (HR-MDS). The juxtaposition of its robust preclinical efficacy with the unfortunate clinical outcome offers valuable insights for researchers and drug development professionals in oncology.
Executive Summary
SGR-2921 demonstrated a compelling preclinical profile, exhibiting high potency against its target, CDC7, and significant anti-leukemic activity in various AML models, including those resistant to standard therapies.[4][5][6][7] The agent's mechanism of action, targeting a key regulator of DNA replication, suggested potential as both a monotherapy and in combination with existing treatments. However, the promising preclinical data did not translate to a safe clinical profile, as the Phase 1 study (NCT05961839) was terminated due to treatment-related deaths.[1][3] This outcome underscores the challenges of translating preclinical findings to clinical success, particularly in heavily pre-treated and vulnerable patient populations.
SGR-2921: A Profile of a Discontinued Investigational Agent
SGR-2921 was an orally available small molecule designed to inhibit CDC7 kinase, a crucial enzyme for the initiation of DNA replication. By blocking CDC7, SGR-2921 aimed to induce replication stress and subsequent cell death in rapidly dividing cancer cells.
Preclinical Performance of SGR-2921
Preclinical studies painted a picture of a highly effective anti-leukemic agent. Below is a summary of the key findings:
| Parameter | Finding | Source |
| Target Potency | High binding potency to CDC7 kinase (~10 pM). | |
| In Vitro Activity | Potent anti-proliferative activity in AML cell lines, including those with p53 mutations and resistance to venetoclax. | [7][8] |
| Synergistic anti-tumor activity when combined with venetoclax and decitabine. | [5][6][7] | |
| In Vivo Efficacy | Dose-dependent reduction of AML blasts in multiple patient-derived xenograft (PDX) models. | [4][6][9] |
| Strong anti-tumor growth activity in AML xenograft models as a monotherapy. | [5] | |
| Activity in models of difficult-to-treat disease, including those with high-risk mutations. | [4][6] |
Experimental Protocol: In Vivo AML Patient-Derived Xenograft (PDX) Model
A representative experimental workflow for evaluating the in vivo efficacy of SGR-2921 in AML PDX models is as follows:
Standard of Care for r/r AML and High-Risk MDS
The treatment landscape for relapsed/refractory AML and high-risk MDS is complex and tailored to individual patient factors such as age, performance status, and mutational profile.
Relapsed/Refractory Acute Myeloid Leukemia (r/r AML)
There is no single standard of care for r/r AML. Treatment decisions are guided by prior therapies and the patient's fitness for intensive treatment.
-
Intensive Chemotherapy: For eligible patients, salvage chemotherapy regimens containing high-dose cytarabine are often employed.
-
Targeted Therapies: The presence of specific mutations allows for the use of targeted agents:
-
FLT3 inhibitors (e.g., gilteritinib) for patients with FLT3 mutations.
-
IDH1/2 inhibitors (e.g., ivosidenib, enasidenib) for patients with IDH1 or IDH2 mutations.
-
-
Venetoclax-based regimens: The BCL-2 inhibitor venetoclax, often in combination with hypomethylating agents (HMAs), has shown efficacy in the r/r setting, with one real-world study reporting a composite complete remission rate of 32% and a median overall survival of 5.5 months.[10]
-
Allogeneic Stem Cell Transplant: This remains the only potentially curative option for eligible patients who can achieve remission.
High-Risk Myelodysplastic Syndrome (HR-MDS)
-
Hypomethylating Agents (HMAs): Azacitidine and decitabine are the cornerstones of treatment for HR-MDS patients who are not candidates for a stem cell transplant.[11][12] Real-world data show a median overall survival of 14-18 months with azacitidine, with an overall response rate of 40-50% and a complete remission rate of approximately 20%.[11]
-
Allogeneic Stem Cell Transplant: This is the only curative therapy for HR-MDS.
Comparative Overview
The discontinuation of SGR-2921 prevents a direct clinical comparison with the standard of care. However, a comparison of its preclinical promise against the established clinical benchmarks for standard therapies highlights the significant hurdles in drug development.
| Feature | SGR-2921 (Preclinical Data) | Standard of Care (Clinical Data) |
| Mechanism of Action | Inhibition of CDC7 kinase, leading to replication stress and apoptosis. | Diverse: DNA hypomethylation (HMAs), BCL-2 inhibition (venetoclax), targeted inhibition of mutated kinases (FLT3i, IDHi), cytotoxic chemotherapy. |
| Target Population | Broad potential across AML subtypes, including treatment-resistant and p53-mutated disease. | Often tailored to specific mutations or patient fitness. |
| Efficacy (r/r AML) | "Strong anti-leukemic activity" and "dose-dependent reduction of AML blasts" in animal models. | Varies by regimen: e.g., Venetoclax + HMA shows ~32% composite complete remission and ~5.5 months median OS in real-world settings.[10] |
| Efficacy (HR-MDS) | Not explicitly detailed in available preclinical reports. | Azacitidine: ~40-50% overall response rate, ~20% complete remission rate, 14-18 months median OS.[11] |
| Safety Profile | Tolerated at effective doses in animal models. | Established and managed toxicity profiles for each agent. |
| Clinical Outcome | Discontinued due to two treatment-related patient deaths in a Phase 1 trial. | Established as the benchmark for efficacy and safety. |
The CDC7 Signaling Pathway and the Rationale for Inhibition
The rationale for targeting CDC7 in AML and MDS stems from the reliance of cancer cells on efficient DNA replication. The diagram below illustrates the central role of CDC7 in this process.
Conclusion
The story of SGR-2921 is a stark reminder of the complexities and risks inherent in oncology drug development. While the preclinical data were highly encouraging, demonstrating potent and selective activity against a compelling cancer target, the ultimate failure in early clinical trials due to safety concerns highlights the limitations of preclinical models in predicting human toxicity. For researchers and clinicians, the discontinuation of SGR-2921 reinforces the importance of robust safety assessments and the need for continued development of novel agents with favorable therapeutic windows for patients with r/r AML and high-risk MDS, for whom effective and safe treatment options remain an urgent unmet need.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Schrödinger Ends CDC7 Inhibitor Program Following Two Patient Deaths in AML Trial [biopharmatrend.com]
- 3. ir.schrodinger.com [ir.schrodinger.com]
- 4. ir.schrodinger.com [ir.schrodinger.com]
- 5. ir.schrodinger.com [ir.schrodinger.com]
- 6. onclive.com [onclive.com]
- 7. schrodinger.com [schrodinger.com]
- 8. SGR-2921 / Schrodinger [delta.larvol.com]
- 9. Paper: Sgr-2921, a Potent CDC7 Inhibitor, Demonstrates Significant Anti-Leukemic Responses in Patient-Derived AML Models Representing Difficult-to-Treat Disease [ash.confex.com]
- 10. Outcomes of Adults With Relapsed/Refractory Acute Myeloid Leukemia Treated With Venetoclax Plus Hypomethylating Agents at a Comprehensive Cancer Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Treatment of high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
RO-05-2921 specificity and selectivity assays
A comprehensive search for the compound "RO-05-2921" has yielded no specific information regarding its biological target, mechanism of action, or any associated specificity and selectivity assays. The identifier does not correspond to any known therapeutic agent or research compound in publicly available scientific databases.
This lack of information prevents the creation of a comparison guide as requested. Key details required for such a guide, including the compound's primary biological target, its signaling pathway, and any existing experimental data on its performance, are unavailable. Without this foundational knowledge, it is impossible to identify relevant alternatives for comparison or to detail experimental protocols for specificity and selectivity.
To proceed with this request, please provide additional identifying information for this compound, such as:
-
Chemical structure or IUPAC name
-
Biological target or target class (e.g., specific enzyme, receptor, or protein)
-
Therapeutic or research area (e.g., oncology, neuroscience)
-
Any associated company or research institution
-
Alternative compound names or internal identifiers
Once more specific details about this compound are available, a thorough comparison guide can be developed, including data presentation, experimental protocols, and the requested visualizations.
independent validation of RO-05-2921 studies
An independent validation of studies concerning RO-05-2921 cannot be provided at this time due to a lack of publicly available information on this compound. Searches for "this compound" in scientific literature and chemical databases have not yielded any specific studies, experimental data, or even the chemical identity of the substance.
To proceed with this request, further details on this compound are required, such as:
-
Alternative names or identifiers.
-
The class of compound or its intended biological target.
-
Any associated company or research institution.
-
Relevant publications or patents.
Without this foundational information, it is not possible to gather the necessary data for a comparative analysis, detail experimental protocols, or visualize any related signaling pathways.
A Comparative Guide to Radioligands for Muscarinic Acetylcholine Receptor Binding Assays: RO-05-2921 vs. Classical Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel benzodiazepine antagonist, RO-05-2921, with two classical and widely used non-selective muscarinic receptor radioligands: [³H]Quinuclidinyl benzilate ([³H]QNB) and [³H]N-methylscopolamine ([³H]NMS). The selection of an appropriate radioligand is critical for the accurate characterization and quantification of muscarinic acetylcholine receptors (mAChRs) in various tissues and cell lines. This document aims to assist researchers in making an informed decision by presenting available experimental data, detailed methodologies, and visual representations of the associated signaling pathways.
Quantitative Comparison of Radioligand Binding Properties
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]this compound | Human Neuroblastoma (SH-SY5Y) cells | 3.2 | 210 (fmol/10⁶ cells) | Flynn & Mash, 1989 |
| [³H]QNB | Rat Brain Homogenate | ~0.03-0.1 | ~1000-2000 | Various |
| Human Lymphocyte Membranes | 15 | 109 | [1] | |
| Human Tracheal Smooth Muscle | 0.047 | 920 (fmol/g tissue) | [2] | |
| [³H]NMS | Rat Brain Homogenate | ~0.1-0.3 | ~1000-1500 | Various |
| Human Lymphocytes | High Affinity | Saturable | [3] | |
| Porcine Gastric Smooth Muscle | - | - | [4] |
Table 1: Comparison of Binding Affinities and Receptor Densities. This table presents a summary of reported Kd and Bmax values for the three radioligands. Direct comparison should be made with caution due to variations in experimental systems.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are generalized protocols for radioligand binding assays for muscarinic receptors, with specific details for each radioligand where available.
General Radioligand Binding Assay Protocol for Muscarinic Receptors
A common method for studying ligand-receptor interactions is the radioligand binding assay.[5] This involves incubating a biological sample containing the receptor of interest with a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes containing the receptors.
-
The pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with increasing concentrations of the radioligand to determine total binding.
-
Non-specific binding is determined in a parallel set of incubations in the presence of a high concentration of a non-labeled competing ligand (e.g., atropine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Saturation binding data is analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
Specific Protocol Considerations:
-
For [³H]this compound: While a highly detailed public protocol is not available, the work by Flynn and Mash (1989) on SH-SY5Y cells would be the primary reference for establishing specific conditions. Key parameters to optimize would include incubation time and temperature, and the concentration of competing ligand for non-specific binding determination.
-
For [³H]QNB: Due to its high affinity and slow dissociation rate, longer incubation times may be necessary to reach equilibrium.[6] Its lipophilic nature can also lead to higher non-specific binding.[3]
-
For [³H]NMS: Being a hydrophilic ligand, [³H]NMS often exhibits lower non-specific binding compared to [³H]QNB, making it a suitable alternative in some systems.[3]
Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades.[7] There are five subtypes of muscarinic receptors (M1-M5), which preferentially couple to different G proteins.
M1, M3, and M5 Receptor Signaling
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.[7] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8][9]
M2 and M4 Receptor Signaling
The M2 and M4 receptor subtypes are coupled to Gi/o proteins.[7] Upon activation, the α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, reduces the activity of protein kinase A (PKA).
Experimental Workflow
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the affinity of a test compound for muscarinic receptors.
Conclusion
The choice between [³H]this compound, [³H]QNB, and [³H]NMS for muscarinic receptor binding assays depends on the specific research question and the experimental system. [³H]this compound presents a novel alternative, particularly for studies on human neuroblastoma cells. However, the classical antagonists [³H]QNB and [³H]NMS remain valuable tools with extensive characterization in a wide range of tissues. For comparative studies, it is highly recommended to characterize the binding of these radioligands under identical experimental conditions to ensure accurate and reliable data. The provided protocols and signaling pathway diagrams serve as a foundation for designing and interpreting such experiments in the field of muscarinic receptor pharmacology.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ics.org [ics.org]
- 3. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
Cross-Validation of a Novel Kinase Inhibitor with RNAi: A Comparative Guide
In the landscape of drug discovery and target validation, the convergence of small molecule inhibitors and genetic tools provides a robust framework for confirming a target's role in disease pathology. This guide presents a comparative analysis of a novel, hypothetical small molecule inhibitor, RO-05-2921, with RNA interference (RNAi) technology for the validation of the well-characterized protein kinase, Target Kinase X (TKX). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these two methodologies can be synergistically employed to build a compelling case for a drug target.
Comparative Analysis of this compound and RNAi
The following table summarizes the key performance and experimental characteristics of this compound and a corresponding small interfering RNA (siRNA) targeting TKX.
| Feature | This compound (Small Molecule Inhibitor) | RNAi (siRNA against TKX) |
| Mechanism of Action | Competitive ATP-binding site inhibitor of TKX | Post-transcriptional silencing of TKX mRNA |
| Effective Concentration | 100 nM for >90% inhibition of TKX activity | 20 nM for >85% knockdown of TKX mRNA |
| Time to Onset of Effect | Rapid (minutes to hours) | Slower (24-72 hours) |
| Duration of Effect | Dependent on compound half-life and cell washout | Typically 72-96 hours, can be longer |
| Specificity | Potential for off-target kinase inhibition | Potential for off-target gene silencing |
| Validation Method | Kinase activity assays, Western blot for downstream substrate phosphorylation | qRT-PCR for mRNA levels, Western blot for protein levels |
| Rescue Experiment | Not directly applicable | Expression of an siRNA-resistant TKX cDNA |
Experimental Methodologies
To ensure the accurate cross-validation of this compound with RNAi, the following detailed experimental protocols are provided.
This compound Treatment and Target Inhibition Analysis
-
Cell Culture: Human colorectal cancer cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing this compound at various concentrations (e.g., 1 nM to 10 µM) or a vehicle control (0.1% DMSO). Cells are incubated for 4 hours.
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: Protein lysates are quantified using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-TKX (a marker of autophosphorylation and activity) and total TKX. A loading control such as GAPDH is also used.
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of phospho-TKX to total TKX is calculated and normalized to the vehicle control to determine the IC50 of this compound.
RNAi-mediated Knockdown of TKX
-
siRNA Design and Preparation: At least two independent siRNAs targeting different regions of the TKX mRNA and a non-targeting control siRNA are used. siRNAs are resuspended in RNase-free water to a stock concentration of 20 µM.
-
Transfection: HCT116 cells are seeded in 6-well plates. The following day, cells at 50-60% confluency are transfected with 20 nM of each siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Analysis of Protein Knockdown (Western Blot): 72 hours post-transfection, cell lysates are prepared and analyzed by Western blot as described above, using an antibody against total TKX.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and the underlying biological pathway, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the cross-validation of this compound and RNAi targeting TKX.
Caption: The signaling pathway of Target Kinase X and the intervention points of this compound and RNAi.
By employing these parallel validation strategies, researchers can significantly increase their confidence in the on-target effects of a novel compound and solidify the rationale for advancing a drug discovery program. The convergence of data from both small molecule inhibition and genetic knockdown provides a powerful and convincing argument for the therapeutic potential of targeting a specific protein.
References
An essential guide for researchers and drug development professionals, this document provides a detailed comparison of the pharmacokinetic properties of the investigational acridanone hydrazone, Ro 15-5458, and the current standard of care for schistosomiasis, praziquantel. This guide synthesizes available experimental data to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles.
This comparative analysis is based on preclinical data from murine models, offering insights into the potential advantages and liabilities of Ro 15-5458 as a next-generation antischistosomal agent. All quantitative data are presented in standardized tables for straightforward comparison, and detailed experimental methodologies are provided to ensure reproducibility and critical evaluation of the cited studies.
Pharmacokinetic Parameters in Mice
The following table summarizes the key pharmacokinetic parameters of Ro 15-5458 and the active (R)-enantiomer of praziquantel following oral administration in mice. It is important to note that the data for the two compounds were generated in separate studies under different experimental conditions.
| Parameter | Ro 15-5458 | (R)-Praziquantel |
| Dose (mg/kg, oral) | 50 | 400 |
| Maximum Plasma Concentration (Cmax) | ~8.13 µg/mL | 6.3 µM |
| Time to Maximum Plasma Concentration (Tmax) | 3 hours | Not explicitly stated |
| Area Under the Curve (AUC₀-t) | Not explicitly stated | 11.4 µM*h |
| Half-life (t½) | ~4.9 hours | 0.4 - 3 hours |
| Reference | [1][2] | [3][4] |
Note: The praziquantel data corresponds to the active (R)-enantiomer. A study involving a 50 mg/kg oral dose of praziquantel in mice was conducted in the presence of a CYP inhibitor, which significantly alters its pharmacokinetic profile and is therefore not presented as a direct comparison.[3]
Experimental Protocols
A thorough understanding of the experimental design is crucial for the interpretation of pharmacokinetic data. Below are detailed methodologies for the key experiments cited in this guide.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general procedure for assessing the pharmacokinetics of orally administered compounds in a murine model.
1. Animal Models:
-
Studies for both Ro 15-5458 and praziquantel utilized Swiss outbred mice or NMRI mice.[1]
2. Compound Administration:
-
Ro 15-5458: Administered orally at a dose of 50 mg/kg. While the specific vehicle for the mouse study is not detailed, a study in rabbits used an aqueous suspension containing 25% glycerol and 1% Cremophor EL.[5]
-
Praziquantel: Typically administered as a suspension in a vehicle such as Cremophor EL.[6]
3. Blood Sampling:
-
Blood samples are collected at multiple time points post-administration to characterize the plasma concentration-time profile.
-
Commonly used techniques include submandibular bleeding, retro-orbital bleeding, and terminal cardiac puncture.[1]
-
For Ro 15-5458, blood samples were collected at 1, 3, 7, 24, 30, and 48 hours post-dose.[1]
4. Sample Processing and Analysis:
-
Plasma is separated from whole blood by centrifugation.
-
The concentration of the compound in plasma is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental workflow for in vivo pharmacokinetic studies.
In Vitro Metabolism Assay using Liver Microsomes
This assay is employed to assess the metabolic stability of a compound.
1. Incubation:
-
The test compound (e.g., Ro 15-5458) is incubated with liver microsomes from the species of interest (e.g., mouse or human) in a buffered solution.
-
The reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.
2. Time Points:
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
3. Reaction Termination and Analysis:
-
The metabolic reaction in each aliquot is stopped, typically by the addition of an organic solvent like acetonitrile.
-
The samples are then analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
4. Data Analysis:
-
The rate of disappearance of the parent compound is used to calculate parameters such as the in vitro half-life and intrinsic clearance.
-
Metabolite identification can also be performed to understand the metabolic pathways. For Ro 15-5458, in vitro studies with human hepatocytes identified N-desethyl and glucuronide metabolites.[1][2]
References
- 1. Efficacy, metabolism and pharmacokinetics of Ro 15-5458, a forgotten schistosomicidal 9-acridanone hydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, metabolism and pharmacokinetics of Ro 15-5458, a forgotten schistosomicidal 9-acridanone hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The apparent absorption kinetics of Ro 15-5458, a schistosomicidal drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of the Anti-Schistosomal Potential of Ginger-Loaded Chitosan Nanoparticles on Schistosoma mansoni: Histopathological, Ultrastructural, and Immunological Changes | MDPI [mdpi.com]
SGR-2921: A Comparative Analysis of a Potent CDC7 Inhibitor Despite Discontinued Clinical Development
Initial Clarification: The compound RO-05-2921, as specified in the query, did not yield specific clinical trial data. It is highly probable that this is a typographical error for SGR-2921 , a potent and selective oral small molecule inhibitor of cell division cycle 7-related protein kinase (CDC7). This guide will focus on the available data for SGR-2921.
The clinical development of SGR-2921 for relapsed/refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (MDS) was unfortunately discontinued.[1][2] This decision was made due to safety concerns that arose during the Phase 1 dose-escalation study (NCT05961839), where the investigational drug was considered to have contributed to two patient deaths.[1][2] Despite this outcome, preclinical data presented at the American Society of Hematology (ASH) meetings in 2022 and 2023 highlighted the compound's significant anti-leukemic activity.[3][4][5][6] This report provides a comparative guide to the preclinical findings for SGR-2921, offering valuable insights for researchers and drug development professionals in the field of oncology and hematological malignancies.
Preclinical Efficacy and Potency of SGR-2921
SGR-2921 was developed using a physics-based computational platform and demonstrated high potency and selectivity for CDC7.[5][7] Preclinical studies indicated its potential as a therapeutic agent for AML, a cancer characterized by high replication stress.[5]
Table 1: Comparative In Vitro Potency of SGR-2921
| Compound | Target | Potency Assay | Result |
| SGR-2921 | CDC7 | Biochemical and Cell-based Assays | Demonstrated greater potency compared to other clinical-stage CDC7 inhibitors [1][3][7] |
| Other clinical-stage CDC7 inhibitors | CDC7 | Biochemical and Cell-based Assays | Less potent than SGR-2921[1][3][7] |
Table 2: Preclinical Anti-proliferative Activity of SGR-2921 in AML Models
| Model System | Key Findings |
| Panel of ~300 cancer cell lines | AML cell lines were, on average, the most sensitive to SGR-2921 [5] |
| AML patient-derived samples (ex vivo) | Showed potent anti-proliferative activity, regardless of driver mutations [1][3] |
| AML patient-derived xenograft (PDX) models | Demonstrated potent, dose-dependent, anti-leukemic activity in models representing difficult-to-treat disease [8] |
| TP53 mutated AML models | Showed significant and dose-dependent reduction in human CD45 positive AML blast cells [8] |
Mechanism of Action and Signaling Pathway
CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[9] It functions by phosphorylating components of the minichromosome maintenance (MCM) complex, which is essential for the unwinding of DNA at the replication fork.[9] By inhibiting CDC7, SGR-2921 was designed to induce replication stress and subsequent apoptosis in cancer cells that are highly dependent on DNA replication.[9]
Caption: CDC7 kinase activation and its inhibition by SGR-2921.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the interpretation and potential replication of the findings.
In Vivo Anti-Leukemic Activity in AML Patient-Derived Xenograft (PDX) Models
-
Animal Model: NOG-EXL mice were utilized for these studies.
-
Cell Inoculation: The mice were sublethally irradiated before being inoculated with primary human AML blast cells.
-
Engraftment Monitoring: Engraftment of human AML blast cells was monitored in surrogate mice by flow cytometry, using human CD45 and mouse CD45 markers.
-
Randomization and Dosing: Once the human CD45 engraftment reached over 20% in the bone marrow of surrogate mice, the study mice were randomized based on weight. They were then treated with either a vehicle control, SGR-2921 at three different dose levels, or a standard-of-care agent.
-
Drug Administration: SGR-2921 was administered via oral gavage twice daily in cycles of five days of dosing followed by nine days of no treatment for two cycles.
-
Target Engagement Analysis: In a separate cohort of mice, the phosphorylation of MCM2 (a direct substrate of CDC7) was measured after three doses of SGR-2921 to confirm target engagement.[10][11]
Caption: Workflow of the in vivo studies for SGR-2921 in PDX models.
Phase 1 Clinical Trial (NCT05961839) Overview and Discontinuation
The first-in-human, Phase 1 clinical trial of SGR-2921 was an open-label, dose-escalation study designed to evaluate the safety, tolerability, and recommended Phase 2 dose in patients with relapsed/refractory AML or high-risk MDS.[12][13] The study was designed to enroll up to 144 patients and was conducted at multiple centers globally.[12][13] SGR-2921 was administered orally on a schedule of five days on and nine days off in a 28-day cycle.[13]
As previously mentioned, the clinical development program for SGR-2921 was discontinued following two treatment-related patient deaths in the AML cohort of this study.[1][2] While early signs of monotherapy activity were observed, the safety profile was deemed unfavorable for further development, including in combination therapies.[2]
Comparative Landscape and Future Directions
SGR-2921 was positioned as a potentially best-in-class CDC7 inhibitor based on its preclinical potency.[1][3] The discontinuation of its development highlights the challenges in translating potent preclinical efficacy into a safe and effective clinical therapy. For researchers in this field, the preclinical data of SGR-2921 may still offer valuable insights into the biological consequences of potent CDC7 inhibition. Future drug development efforts targeting CDC7 will need to carefully consider the therapeutic window and potential for on-target toxicities. The exploration of alternative dosing schedules, combination strategies with agents that can mitigate toxicity, and the identification of predictive biomarkers will be critical for the successful clinical development of CDC7 inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. ir.schrodinger.com [ir.schrodinger.com]
- 3. ir.schrodinger.com [ir.schrodinger.com]
- 4. Schrödinger Presents Data Supporting Advancement of SGR-1505 and SGR-2921 at American Society of Hematology 2023 Annual Meeting | Financial Post [financialpost.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ir.schrodinger.com [ir.schrodinger.com]
- 7. schrodinger.com [schrodinger.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Facebook [cancer.gov]
- 10. Paper: Sgr-2921, a Potent CDC7 Inhibitor, Demonstrates Significant Anti-Leukemic Responses in Patient-Derived AML Models Representing Difficult-to-Treat Disease [ash.confex.com]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. ashpublications.org [ashpublications.org]
A Comparative Analysis of the Discontinued CDC7 Inhibitor SGR-2921 and Alternatives in Development
DISCLAIMER: Initial searches for "RO-05-2921" did not yield relevant results. The information presented here pertains to SGR-2921, a compound with a similar designation, which is likely the intended subject of inquiry. The development of SGR-2921 was discontinued in August 2025. This guide is intended for researchers, scientists, and drug development professionals to provide a comparative overview of SGR-2921's preclinical data against other clinical-stage CDC7 inhibitors.
Cell Division Cycle 7 (CDC7) kinase is a critical regulator of the initiation of DNA replication and is overexpressed in a variety of cancers, making it a compelling target for oncology drug development.[1][2] SGR-2921, developed by Schrödinger, was a potent and selective CDC7 inhibitor under investigation for the treatment of Relapsed/Refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS).[1][3] However, the Phase 1 clinical trial for SGR-2921 was terminated after being linked to two patient deaths.[4][5] This report summarizes the available preclinical data for SGR-2921 and compares it with other CDC7 inhibitors in clinical development.
Comparative Overview of CDC7 Inhibitors
The following table provides a high-level comparison of SGR-2921 with other notable CDC7 inhibitors that have entered clinical trials.
| Inhibitor | Developer | Potency | Development Phase | Key Findings & Status |
| SGR-2921 | Schrödinger | Binding Potency: ~10 pM | Discontinued (Phase 1) | Showed strong preclinical anti-tumor activity in AML models.[6][7] Development was halted due to two treatment-related patient deaths in the Phase 1 trial.[4][5] |
| TAK-931 (Simurosertib) | Takeda | IC50: < 0.3 nM | Phase 2 | Demonstrated an acceptable safety profile and early signs of antitumor activity in a Phase 1 study in patients with advanced solid tumors.[8][9] The recommended Phase 2 dose was determined to be 50 mg once daily for 14 days in 21-day cycles.[10][11] |
| AS-0141 (Monzosertib) | Carna Biosciences | IC50: 2.4 nM | Phase 1 | Currently in a Phase 1 study in Japan for patients with advanced solid tumors.[1][12] It has shown potent preclinical anti-tumor efficacy in xenograft models.[1] |
| BMS-863233 (XL413) | Bristol Myers Squibb / Exelixis | Not consistently reported | Phase 1 (Completed) | Demonstrated potent, CDC7-dependent cell-cycle arrest and in vivo tumor growth inhibition in preclinical studies.[2][13] |
Preclinical Data Summary for SGR-2921
Data for SGR-2921 was presented at the American Society of Hematology (ASH) Annual Meetings in 2022 and 2023. The findings highlighted its potential as a potent anti-leukemic agent before its discontinuation.
| Finding | Details | Reference |
| Potency & Selectivity | SGR-2921 was described as the most potent CDC7 inhibitor reported to date, with a binding potency of approximately 10 pM. It demonstrated better activity in biochemical and cell-based assays compared to other clinical-stage CDC7 inhibitors. | [7][14] |
| In Vitro Activity | In a panel of about 300 cancer cell lines, AML cell lines were the most sensitive to SGR-2921. It showed anti-proliferative activity in AML patient-derived samples, including those with TP53 mutations. | [6][14][15] |
| In Vivo Activity | Showed strong, dose-dependent anti-tumor growth activity in multiple AML xenograft and patient-derived xenograft (PDX) models at tolerated doses. | [6][15][16] |
| Combination Potential | Demonstrated synergistic anti-tumor activity when combined with standard-of-care agents such as venetoclax (a BCL2 inhibitor) and decitabine (a hypomethylating agent) both in vitro and in vivo. | [6][16][17] |
| Activity in Resistant Models | SGR-2921 was highly active in AML cell lines and patient samples resistant to standard-of-care agents, including FLT3 inhibitors, hypomethylating agents, and venetoclax. | [6][17] |
Experimental Protocols
Detailed experimental protocols for SGR-2921 are not publicly available. However, a general workflow for the characterization of CDC7 inhibitors can be outlined based on the available literature.
General Experimental Workflow for CDC7 Inhibitor Characterization
Caption: General experimental workflow for CDC7 inhibitor characterization.
-
Biochemical Assays: The initial step involves determining the inhibitor's potency against the purified CDC7 enzyme, typically by measuring the IC50 value. This is an in vitro test to quantify how much of the drug is needed to inhibit the enzyme's activity by half.
-
Cell-Based Assays: The inhibitor is then tested on cancer cell lines to assess its effect on cell viability, proliferation, and its ability to induce apoptosis (programmed cell death).
-
Target Engagement Assays: To confirm that the inhibitor is acting on its intended target within the cells, levels of phosphorylated MCM2 (a direct substrate of CDC7) are measured. A reduction in pMCM2 indicates successful target engagement.
-
In Vivo Xenograft Models: The inhibitor is administered to animal models (e.g., mice) with implanted human tumors (xenografts) to evaluate its anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic properties in a living organism.
-
Clinical Trials: Promising candidates from preclinical studies advance to human clinical trials, starting with Phase 1 to assess safety and determine the appropriate dose, followed by later phases to evaluate efficacy.
Signaling Pathway and Clinical Trial Design
CDC7 Signaling Pathway
The following diagram illustrates the central role of CDC7 in the initiation of DNA replication.
Caption: The CDC7 signaling pathway in DNA replication initiation.
CDC7, in complex with its regulatory subunit Dbf4, is a kinase that becomes active as cells transition from the G1 to the S phase of the cell cycle.[2] Its primary role is to phosphorylate the minichromosome maintenance (MCM) complex, which is a key component of the DNA replication machinery.[2] This phosphorylation event is essential for the initiation of DNA replication.[2] CDC7 inhibitors like SGR-2921 block this process, leading to replication stress and subsequent cell death, particularly in cancer cells that are highly dependent on this pathway.[2][6]
Planned Phase 1 Clinical Trial Workflow for SGR-2921
The diagram below outlines the intended, but now discontinued, workflow for the Phase 1 clinical trial of SGR-2921.
Caption: Planned (discontinued) Phase 1 clinical trial workflow for SGR-2921.
The study was designed as a dose-escalation trial to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of SGR-2921 in patients with relapsed/refractory AML or high-risk MDS.[1][3] The primary goal was to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[1][3] The trial was also intended to assess preliminary anti-tumor activity.[3] A planned amendment included evaluating SGR-2921 in combination with other approved AML/MDS treatments.[1][3]
References
- 1. INVESTIGATIONAL CDC7 INHIBITOR monzosertib (AS-0141) | Pipeline | Carna Biosciences, Inc. - Drug Discovery [carnabio.com]
- 2. benchchem.com [benchchem.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. s203.q4cdn.com [s203.q4cdn.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ir.schrodinger.com [ir.schrodinger.com]
- 7. schrodinger.com [schrodinger.com]
- 8. | BioWorld [bioworld.com]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. scbt.com [scbt.com]
- 14. schrodinger.com [schrodinger.com]
- 15. Paper: Sgr-2921, a Potent CDC7 Inhibitor, Demonstrates Significant Anti-Leukemic Responses in Patient-Derived AML Models Representing Difficult-to-Treat Disease [ash.confex.com]
- 16. ir.schrodinger.com [ir.schrodinger.com]
- 17. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of RO-05-2921 and its Analogs for P2X3 and P2X2/3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Potent P2X3 and P2X2/3 Receptor Antagonists
This guide provides a detailed head-to-head comparison of RO-05-2921 (also known as RO-51) and its functional analogs, a critical class of antagonists targeting the P2X3 and P2X2/3 purinergic receptors. These receptors, predominantly expressed on sensory neurons, are key mediators in pain signaling and cough reflex pathways. Understanding the nuanced differences in potency, selectivity, and mechanism of action among these compounds is paramount for advancing research and development in therapeutics for chronic pain and refractory chronic cough.
Quantitative Comparison of Antagonist Potency
The following table summarizes the in vitro potency of this compound and its key analogs against human P2X3 and P2X2/3 receptors. The data, presented as IC50 (half-maximal inhibitory concentration) and pIC50 (-log(IC50)), have been compiled from various preclinical studies. Lower IC50 values and higher pIC50 values indicate greater potency.
| Compound | Target Receptor | Potency (IC50) | Potency (pIC50) | Species | Assay Method | Reference(s) |
| This compound (RO-51) | P2X3 | 2 nM | - | Rat | Not Specified | [1] |
| P2X2/3 | 5 nM | - | Human | Not Specified | [1] | |
| Gefapixant (AF-219/MK-7264) | P2X3 | 153 nM | - | Human | Patch Clamp | [2] |
| P2X2/3 | 220 nM | - | Human | Patch Clamp | [2] | |
| P2X3 | 42.6 nM | - | Human | Not Specified | [3] | |
| AF-353 | human P2X3 | - | 8.06 | Human | Calcium Flux | [4][5] |
| rat P2X3 | - | 8.05 | Rat | Calcium Flux | [4][5] | |
| human P2X2/3 | - | 7.41 | Human | Calcium Flux | [4][5] | |
| rat P2X3 (electrophysiology) | - | 8.51 | Rat | Whole-cell voltage clamp | [4] | |
| human P2X2/3 (electrophysiology) | - | 7.73 | Human | Whole-cell voltage clamp | [4] | |
| Camlipixant (BLU-5937) | P2X3 | 25 nM | - | Human | Calcium Mobilization | [6][7][8] |
| P2X2/3 | >24,000 nM | - | Human | Calcium Mobilization | [6][7][8] | |
| Eliapixant (BAY 1817080) | P2X3 | - | - | Human | Patch Clamp/FLIPR | [9] |
P2X3 Receptor Signaling Pathway and Antagonist Intervention
Extracellular ATP, released during tissue injury or inflammation, binds to and activates P2X3 and P2X2/3 receptors on sensory neurons. This activation leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. The subsequent membrane depolarization generates an action potential that propagates to the central nervous system, perceived as pain or initiating a cough reflex. This compound and its analogs act as antagonists at these receptors, blocking the binding of ATP and thereby inhibiting the downstream signaling cascade.
Caption: P2X3 receptor signaling and antagonist mechanism of action.
Experimental Protocols
The characterization of this compound analogs relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to determine antagonist potency.
Calcium Flux Assay
This high-throughput screening method measures the influx of calcium into cells upon receptor activation. The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response.
Objective: To determine the IC50 value of a test compound by measuring its inhibition of agonist-induced calcium influx in cells expressing P2X3 or P2X2/3 receptors.
Methodology:
-
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) or other suitable cells stably expressing human P2X3 or P2X2/3 receptors are cultured in appropriate media.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.[10]
-
-
Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic surfactant like Pluronic F-127 for 45-60 minutes at 37°C.[6]
-
-
Compound Addition:
-
After dye loading, cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Serial dilutions of the test compound (e.g., this compound analog) are prepared and added to the respective wells. The plate is incubated for 15-30 minutes.[6]
-
-
Agonist Stimulation and Signal Detection:
-
The assay plate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
A baseline fluorescence reading is established.
-
A P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), is added at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously.[6]
-
The fluorescence intensity is measured kinetically for 1-3 minutes.[6]
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline from the peak fluorescence.
-
The percentage of inhibition is calculated for each compound concentration relative to the agonist response in the absence of the antagonist.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Caption: Workflow for a typical calcium flux assay.
Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measure of ion channel function and can be used to determine the mechanism of antagonism (e.g., competitive vs. non-competitive).
Objective: To measure the effect of a test compound on ATP-induced currents in a single cell expressing P2X3 or P2X2/3 receptors.
Methodology:
-
Cell Preparation:
-
Cells expressing the target receptor are plated on coverslips for recording.[11]
-
-
Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane.
-
A high-resistance "gigaohm" seal is formed between the pipette and the cell membrane.
-
The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
-
Electrophysiological Recording:
-
Data Recording and Analysis:
-
The resulting currents are recorded and the peak amplitude is measured.
-
The percentage of current inhibition by the antagonist is calculated, and concentration-response curves are generated to determine the IC50 value.[11]
-
References
- 1. | BioWorld [bioworld.com]
- 2. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
- 8. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the CDC7 Inhibitor SGR-2921 and Other Clinical-Stage Alternatives
For Researchers, Scientists, and Drug Development Professionals
Cambridge, MA – The quest for novel cancer therapeutics has led to the investigation of various cellular targets critical for tumor growth and survival. One such target is the cell division cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation. SGR-2921, a potent CDC7 inhibitor developed by Schrödinger, has recently been the subject of significant interest. This guide provides a comparative analysis of the experimental findings for SGR-2921, alongside other CDC7 inhibitors that have entered clinical development, offering a resource for researchers in the field.
Introduction to CDC7 Inhibition
Cell division cycle 7 (CDC7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] By phosphorylating the minichromosome maintenance (MCM) complex, CDC7 facilitates the unwinding of DNA, a prerequisite for replication.[2] Given that cancer cells are characterized by uncontrolled proliferation and a high dependency on DNA replication, inhibiting CDC7 has emerged as a promising anti-cancer strategy.[3]
SGR-2921: A Potent, Next-Generation CDC7 Inhibitor
SGR-2921 is a highly potent and selective CDC7 inhibitor.[4] Preclinical data highlighted its picomolar binding affinity (~10 pM in surface plasmon resonance assays) and its effectiveness in various acute myeloid leukemia (AML) models.[4][5]
Preclinical Findings for SGR-2921
-
High Potency and Selectivity: SGR-2921 was reported to be the most potent CDC7 inhibitor to date, with strong drug-like characteristics.[4][5]
-
Anti-Tumor Activity in AML Models: In vivo studies demonstrated that SGR-2921 exhibited strong anti-tumor activity in multiple AML xenograft models, both as a monotherapy and in combination with standard-of-care agents.[4][6] It showed activity in AML patient-derived samples that were resistant to existing therapies.[6][7]
-
Clinical Development and Discontinuation: A Phase 1 clinical trial (NCT05961839) was initiated to evaluate the safety and efficacy of SGR-2921 in patients with relapsed/refractory AML and myelodysplastic syndrome (MDS).[8][9] However, the trial was discontinued due to treatment-related deaths in two patients, highlighting potential safety concerns with potent CDC7 inhibition.[10][11][12]
Comparative Analysis with Other CDC7 Inhibitors
Several other CDC7 inhibitors have been evaluated in clinical trials. This section provides a comparative overview of their preclinical data.
| Compound | Developer | Biochemical IC50 (CDC7) | Cellular Activity (Example) | Clinical Status |
| SGR-2921 | Schrödinger | ~10 pM (SPR binding)[4][5] | Potent anti-proliferative activity in AML cell lines[8] | Phase 1 (Discontinued)[10][11] |
| TAK-931 | Takeda | <0.3 nM[10] | GI50 in COLO205 cells (time-dependent)[10] | Phase 1/2[13] |
| XL413 (BMS-863233) | Exelixis/BMS | 3.4 nM[14] | Induces apoptosis in colon adenocarcinoma cells[14] | Phase 1 (Terminated)[13] |
| NMS-1116354 | Nerviano Medical Sciences | Potent inhibitor (specific IC50 not publicly available) | Activity in breast cancer and acute leukemia models[15] | Phase 1 (Terminated)[13] |
Table 1: Comparison of Preclinical Data for Selected CDC7 Inhibitors
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of CDC7 inhibitors.
Biochemical Kinase Inhibition Assay (Example using ADP-Glo™)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the CDC7 kinase.
Materials:
-
Recombinant human CDC7/Dbf4 enzyme
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., SGR-2921)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, recombinant CDC7/Dbf4 enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Add ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.[2][16]
Cell Viability Assay (MTT-Based)
This assay measures the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., AML cell line)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will convert MTT to formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated relative to untreated control cells.[17][18][19][20]
In Vivo Xenograft Model (AML Patient-Derived Xenograft)
This model is used to evaluate the anti-tumor efficacy of a compound in a setting that more closely mimics human disease.
Procedure:
-
Immunocompromised mice (e.g., NSG mice) are sublethally irradiated.
-
Primary human AML blast cells are injected intravenously into the mice.
-
Engraftment of human AML cells is monitored by flow cytometry for human CD45 expression in peripheral blood.
-
Once engraftment is established, mice are randomized into treatment and control groups.
-
The test compound (e.g., SGR-2921) is administered (e.g., orally) according to a specified dosing schedule.
-
Tumor burden (e.g., percentage of human CD45+ cells in bone marrow and peripheral blood) is monitored throughout the study.[3][21][22][23]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schrodinger.com [schrodinger.com]
- 5. schrodinger.com [schrodinger.com]
- 6. benchchem.com [benchchem.com]
- 7. Schrödinger Presents New Preclinical Data Supporting Advancement of CDC7 Inhibitor Development Candidate, SGR-2921, at American Society of Hematology 2022 Annual Meeting - BioSpace [biospace.com]
- 8. ascopubs.org [ascopubs.org]
- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 10. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. medkoo.com [medkoo.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. researchgate.net [researchgate.net]
- 22. Paper: Sgr-2921, a Potent CDC7 Inhibitor, Demonstrates Significant Anti-Leukemic Responses in Patient-Derived AML Models Representing Difficult-to-Treat Disease [ash.confex.com]
- 23. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A General Protocol
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. While specific procedures are dictated by the chemical's unique properties and local regulations, a universal, systematic approach can guide researchers in the absence of immediate, substance-specific information. This guide outlines a general protocol for the safe disposal of laboratory reagents, emphasizing the importance of consulting the Safety Data Sheet (SDS) as the primary source of information.
Note: A search for the specific disposal procedures for "RO-05-2921" did not yield a corresponding Safety Data Sheet or other specific handling instructions. The information provided below is a generalized guide and should be supplemented with substance-specific details from the official SDS and institutional safety protocols.
Prior to Disposal: Essential Information Gathering
Before proceeding with the disposal of any chemical, it is imperative to consult its Safety Data Sheet (SDS). The SDS provides comprehensive information regarding the chemical's hazards, handling, storage, and disposal. Key sections to review for disposal information include:
-
Section 7: Handling and Storage: Provides guidance on safe handling practices and storage requirements, which can inform how waste is accumulated.
-
Section 8: Exposure Controls/Personal Protection: Details the necessary personal protective equipment (PPE) to be worn when handling the substance.
-
Section 13: Disposal Considerations: This section will provide specific information on the appropriate disposal methods for the chemical and its contaminated packaging.[1][2]
-
Section 14: Transport Information: Outlines the requirements for transporting the waste, including proper shipping names and hazard classes.
General Chemical Waste Disposal Procedure
The following steps provide a procedural framework for the safe disposal of laboratory chemicals. This workflow should be adapted to align with your institution's specific environmental health and safety (EHS) guidelines.
-
Identification and Segregation:
-
Properly identify the chemical waste. Do not mix different types of chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Segregate waste into compatible categories (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste, solid waste).
-
-
Containerization and Labeling:
-
Use appropriate, leak-proof, and chemically compatible containers for waste accumulation.
-
Clearly label each waste container with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).
-
-
Personal Protective Equipment (PPE):
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the waste.
-
Provide them with an accurate inventory of the waste you need to have removed.
-
Quantitative Data for Disposal Considerations
The following table is a template representing the type of quantitative data that would be found in a chemical's SDS and is critical for making informed disposal decisions.
| Parameter | Value | Significance for Disposal |
| pH | Substance-specific | Indicates corrosivity. Highly acidic or basic waste may require neutralization before disposal. |
| Flash Point | Substance-specific | Determines flammability. Low flash point liquids are considered ignitable hazardous waste. |
| Toxicity Data (e.g., LD50) | Substance-specific | Informs the level of toxicity and the necessary handling precautions. Highly toxic waste requires special handling. |
| Regulatory Information | e.g., RCRA Waste Codes (D001, D002, etc.) | Provides the specific federal waste classifications that dictate disposal requirements. |
Below is a generalized workflow for the safe disposal of laboratory chemicals.
Caption: Generalized workflow for the safe disposal of laboratory chemicals.
References
Essential Safety and Handling Guidance for RO-05-2921
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for RO-05-2921 to ensure a safe laboratory environment.
A specific Safety Data Sheet (SDS) for this compound was not found in the available search results. The following guidance is based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting. It is imperative to consult the specific SDS for this compound, when available, for comprehensive safety information.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Wear protective gloves. Nitrile or neoprene gloves are generally recommended for handling chemicals. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after handling and before leaving the laboratory.[1][2] |
| Eyes | Safety glasses or goggles | Wear eye and face protection.[3] Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes or aerosols. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn at all times to protect skin and clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory | Fume hood or respirator | Use only outdoors or in a well-ventilated area.[1] All handling of this compound that may generate dust, aerosols, or vapors should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with appropriate cartridges may be necessary.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin and face thoroughly after handling.[1]
-
Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse.[1][3]
Storage:
Emergency and Disposal Procedures
A clear plan for emergencies and waste disposal is essential for a safe laboratory workflow.
Emergency Procedures:
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation or rash occurs, seek medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical attention.[1][3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Get medical advice/attention if you feel unwell.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]
Disposal Plan:
-
Dispose of contents and container in accordance with existing federal, state, and local environmental control laws.[1][3]
-
All waste materials should be collected in a designated, properly labeled, and sealed container.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Experimental Workflow and Safety Integration
The following diagram illustrates a typical experimental workflow for handling a chemical compound like this compound, integrating the necessary safety checkpoints at each stage.
Caption: Workflow for handling this compound with safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
